molecular formula C25H32ClNO3 B14073091 Butoxy Olopatadine Hydrochloride

Butoxy Olopatadine Hydrochloride

Cat. No.: B14073091
M. Wt: 430.0 g/mol
InChI Key: IYDKSZJYIMNZHM-RDNBWONGSA-N
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Description

Butoxy Olopatadine Hydrochloride is a useful research compound. Its molecular formula is C25H32ClNO3 and its molecular weight is 430.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H32ClNO3

Molecular Weight

430.0 g/mol

IUPAC Name

butyl 2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetate;hydrochloride

InChI

InChI=1S/C25H31NO3.ClH/c1-4-5-15-28-25(27)17-19-12-13-24-23(16-19)22(11-8-14-26(2)3)21-10-7-6-9-20(21)18-29-24;/h6-7,9-13,16H,4-5,8,14-15,17-18H2,1-3H3;1H/b22-11-;

InChI Key

IYDKSZJYIMNZHM-RDNBWONGSA-N

Isomeric SMILES

CCCCOC(=O)CC1=CC\2=C(C=C1)OCC3=CC=CC=C3/C2=C/CCN(C)C.Cl

Canonical SMILES

CCCCOC(=O)CC1=CC2=C(C=C1)OCC3=CC=CC=C3C2=CCCN(C)C.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Butoxy Olopatadine Hydrochloride: Structure, Properties, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Olopatadine hydrochloride is a cornerstone in the management of allergic conjunctivitis and rhinitis, renowned for its dual-action mechanism as a selective histamine H₁ antagonist and mast cell stabilizer[1][2][3]. Its clinical efficacy is well-documented, providing rapid and sustained relief from allergic symptoms[4][5]. In the landscape of pharmaceutical development and manufacturing, a comprehensive understanding of not only the active pharmaceutical ingredient (API) but also its related substances and potential derivatives is paramount for ensuring product quality, safety, and efficacy.

This technical guide provides an in-depth examination of Butoxy Olopatadine Hydrochloride, a butyl ester derivative of olopatadine, which is recognized as a process-related impurity[6]. We will dissect its chemical architecture, explore its physicochemical properties in contrast to the parent compound, and discuss the strategic implications for its synthesis and analysis. This document is intended for researchers, analytical scientists, and drug development professionals, offering expert insights into the causality behind its formation, its potential pharmacological relevance, and the rigorous analytical methodologies required for its control.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule begins with its fundamental structure and properties. The transition from olopatadine to its butoxy derivative involves a critical chemical modification that significantly alters its physicochemical profile.

Chemical Structure

Olopatadine is a tricyclic compound structurally analogous to doxepin, featuring a dibenz[b,e]oxepin nucleus[2]. The key functional groups responsible for its therapeutic activity are the dimethylaminopropylidene side chain and the acetic acid moiety[7]. This compound is formed through the esterification of this carboxylic acid group with butanol.

  • Olopatadine Hydrochloride: {(11Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid hydrochloride[1].

  • This compound: (Z)-Butyl 2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate hydrochloride[8].

The core structural difference is the conversion of the terminal carboxylic acid (-COOH) to a butyl ester (-COOCH₂CH₂CH₂CH₃).

Physicochemical Data Comparison

The esterification of the polar carboxylic acid group with a four-carbon alkyl chain is predicted to substantially increase the molecule's lipophilicity. This has profound implications for its solubility, membrane permeability, and chromatographic behavior.

PropertyOlopatadine HydrochlorideThis compoundRationale for Change
Molecular Formula C₂₁H₂₃NO₃ • HClC₂₅H₃₁NO₃ • HClAddition of C₄H₈ from the butyl group.
Molecular Weight 373.88 g/mol [9]429.98 g/mol [8]Increased mass from the butyl ester moiety.
Appearance White, crystalline, water-soluble powder[9]Neat (Oily or Solid)[8]Esterification can disrupt the crystal lattice and reduce aqueous solubility.
Aqueous Solubility Soluble[10]Predicted to be significantly lowerThe polar, ionizable carboxylic acid is replaced by a non-polar ester, reducing hydrogen bonding capacity with water.
Lipophilicity (LogP) Predicted to be moderatePredicted to be significantly higherThe addition of the hydrophobic butyl chain increases the molecule's affinity for non-polar environments[11][12].

Expert Insight: The increase in lipophilicity is the single most important consequence of this chemical modification. Higher lipophilicity can enhance a molecule's ability to cross biological membranes, but it often comes at the cost of reduced aqueous solubility[][14]. In the context of an impurity, this change necessitates modified analytical approaches, particularly in chromatography, where its retention time will be significantly longer than the parent API in reversed-phase systems.

Synthesis and Formation Pathways

This compound is primarily considered a process-related impurity. Its formation is typically unintentional, arising from specific conditions during the synthesis or purification of olopatadine hydrochloride.

Overview of Olopatadine Synthesis

The synthesis of olopatadine is a multi-step process, with the critical step being the stereoselective formation of the Z-isomer, as both Z and E isomers exhibit similar receptor affinities but only the Z-isomer is marketed[7][15]. Common synthetic strategies involve Grignard or Wittig reactions to introduce the side chain, or more advanced palladium-catalyzed cyclization reactions to ensure high stereoselectivity[7][15][16]. The final step typically involves the hydrolysis of an ester precursor to yield the carboxylic acid of olopatadine.

Formation Pathway of Butoxy Olopatadine

The most probable pathway for the formation of Butoxy Olopatadine is during the synthesis of the olopatadine API, specifically if n-butanol is used as a solvent or reagent.

G cluster_synthesis Olopatadine Synthesis cluster_impurity Impurity Formation Ester_Precursor Olopatadine Ester Precursor (e.g., Methyl or Ethyl Ester) Hydrolysis Hydrolysis Step (e.g., NaOH, H₂O) Ester_Precursor->Hydrolysis Olopatadine_Acid Olopatadine (Carboxylic Acid Form) Hydrolysis->Olopatadine_Acid Acidification Acidification / Salt Formation (HCl) Olopatadine_Acid->Acidification Acid_Catalysis Acid-Catalyzed Esterification (Fischer Esterification) Olopatadine_Acid->Acid_Catalysis Equilibrium Olopatadine_HCl Olopatadine HCl (API) Acidification->Olopatadine_HCl Butanol Residual n-Butanol (Solvent) Butanol->Acid_Catalysis Butoxy_Olopatadine Butoxy_Olopatadine Acid_Catalysis->Butoxy_Olopatadine Butoxy Olopatadine (Ester Impurity) Note Causality: If n-butanol is present during acidic workup or prolonged storage under acidic conditions, it can react with the final product to form the ester impurity.

Caption: Probable formation pathway of Butoxy Olopatadine impurity.

Causality Behind Formation: This reaction is a classic Fischer-Speier esterification. If n-butanol is used as a reaction solvent in a preceding step and is not completely removed, its presence during the acidic workup (hydrochloride salt formation) or subsequent processing steps (like recrystallization from a butanol-containing solvent system) can create an environment ripe for esterification. The reaction is acid-catalyzed and reversible, meaning that controlling residual solvents and pH are critical process parameters to prevent its formation.

Mechanism of Action and Pharmacological Considerations

While Butoxy Olopatadine is classified as an impurity, understanding its potential biological activity is crucial for setting safe specification limits.

Established Mechanism of Olopatadine

Olopatadine exerts its therapeutic effect through a dual mechanism:

  • Selective Histamine H₁ Receptor Antagonism: It competitively binds to H₁ receptors on nerve endings and smooth muscle, preventing histamine from eliciting responses like itching and vasodilation[3][17].

  • Mast Cell Stabilization: It inhibits the release of histamine and other pro-inflammatory mediators (e.g., tryptase, prostaglandins) from mast cells, preventing the initiation of the allergic cascade[2][4][18].

G cluster_pathway Allergic Cascade Pathway cluster_moa Olopatadine MOA Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell Binds to IgE on surface Histamine Histamine & Other Mediators Mast_Cell->Histamine Degranulation H1_Receptor H₁ Receptor Histamine->H1_Receptor Binding Symptoms Allergic Symptoms (Itching, Redness) H1_Receptor->Symptoms Olo_1 Olopatadine (Action 1) Olo_1->Mast_Cell Stabilizes Prevents Degranulation Olo_2 Olopatadine (Action 2) Olo_2->H1_Receptor Antagonizes Blocks Binding

Caption: Dual mechanism of action of Olopatadine.

Potential Pharmacological Profile of Butoxy Olopatadine (A Prodrug Hypothesis)

The esterification of the carboxylic acid group makes Butoxy Olopatadine a potential prodrug.

  • Absorption and Distribution: The increased lipophilicity could enhance its absorption across biological membranes like the cornea or nasal mucosa[19]. This is a key principle in drug design to improve bioavailability[14].

  • Metabolic Activation: As an ester, it would likely be inactive at the H₁ receptor. However, it is highly susceptible to hydrolysis by esterase enzymes present in tissues and plasma, which would convert it back to the active parent compound, olopatadine.

  • Implications: If Butoxy Olopatadine is present as an impurity in a formulation, it could act as a reservoir that slowly releases the active drug upon administration. This could potentially alter the pharmacokinetic profile, onset of action, and duration of effect of the drug product. While this might sound beneficial, as an uncontrolled impurity, it represents a significant risk to product consistency and predictability. Therefore, its levels must be strictly controlled.

Analytical Methodologies

Robust analytical methods are required to quantify olopatadine hydrochloride and to detect, identify, and quantify related substances like Butoxy Olopatadine. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose[20][21][22].

HPLC Method for Olopatadine and Related Substances

The significant difference in polarity between olopatadine and its butoxy ester derivative makes reversed-phase HPLC an ideal separation technique.

G Sample Sample Preparation (Drug Product or API dissolved in Diluent) Injection HPLC Injection (e.g., 30 µL) Sample->Injection Column Stationary Phase Reversed-Phase C18 Column (e.g., 150 x 4.6 mm, 5 µm) Injection->Column Detection PDA Detector (λ = 299 nm) Column->Detection Mobile_Phase Mobile Phase Gradient or Isocratic Elution (e.g., Phosphate Buffer:Acetonitrile) Chromatogram Resulting Chromatogram Detection->Chromatogram Peak1 Olopatadine HCl Peak (Shorter Retention Time) Peak2 Butoxy Olopatadine Peak (Longer Retention Time)

Caption: General workflow for HPLC analysis of Olopatadine and impurities.

Expert Insight on Method Development:

  • Column Choice: A standard C18 column provides sufficient hydrophobicity to retain both compounds.

  • Mobile Phase: A typical mobile phase consists of an acidic phosphate buffer (e.g., pH 3.0) and acetonitrile[21]. The acidic pH ensures that the tertiary amine on the side chain is protonated, leading to good peak shape.

  • Elution: A gradient elution (increasing acetonitrile concentration over time) is often necessary. Olopatadine, being more polar, will elute earlier. Butoxy Olopatadine, being significantly more lipophilic, will be retained more strongly and will elute much later. An isocratic method may result in excessively long run times for the butoxy impurity or poor resolution from other peaks.

  • Detection: Olopatadine has a UV absorbance maximum around 299 nm, which provides good sensitivity for detection[21][23]. The butoxy derivative is expected to have a nearly identical UV spectrum, as the chromophore is unaffected by the esterification.

Detailed Experimental Protocol: HPLC Purity Method

This protocol is a representative method for the determination of Butoxy Olopatadine in an Olopatadine HCl API sample. Method validation according to ICH Q2(R1) guidelines is mandatory for implementation in a regulated environment[20].

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Photo Diode Array (PDA) detector.

  • Column: USP L7 packing, C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 28% B

    • 5-25 min: 28% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 28% B

    • 32-40 min: 28% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min[21].

  • Column Temperature: 30 °C.

  • Detection Wavelength: 299 nm[21].

  • Injection Volume: 30 µL[21].

2. Standard and Sample Preparation:

  • Diluent: Mobile Phase A:Acetonitrile (70:30 v/v).

  • Standard Solution (for identification): Prepare a solution of this compound reference standard at a concentration of approximately 0.5 µg/mL in diluent.

  • Sample Solution: Accurately weigh about 25 mg of the Olopatadine HCl API sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of 500 µg/mL.

3. System Suitability:

  • Prepare a solution containing both Olopatadine HCl (500 µg/mL) and Butoxy Olopatadine HCl (0.5 µg/mL).

  • Inject five replicate injections.

  • Acceptance Criteria:

    • The resolution between the olopatadine and butoxy olopatadine peaks must be ≥ 2.0.

    • The relative standard deviation (RSD) for the butoxy olopatadine peak area must be ≤ 5.0%.

4. Analysis and Calculation:

  • Inject the diluent (as a blank), the standard solution, and the sample solution.

  • Identify the Butoxy Olopatadine peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the percentage of Butoxy Olopatadine impurity using the following formula:

    % Impurity = (Area_impurity / Area_olopatadine) * (Conc_olopatadine / Conc_impurity) * RRF * 100%

    (Note: A Relative Response Factor (RRF) must be experimentally determined during method validation, as the impurity may have a different response at the detector compared to the API. If RRF is unknown, assume 1.0 for preliminary assessment.)

Conclusion and Future Directions

This compound serves as a critical case study in the control of process-related impurities. While it is a derivative of a highly effective API, its presence, even at low levels, can impact product quality and performance. Its formation via Fischer esterification underscores the importance of rigorous control over solvents and reaction conditions during manufacturing.

From a pharmacological perspective, its nature as a potential prodrug highlights the need to understand the biological activity of impurities, not just their chemical structure. The analytical methodologies detailed herein, centered on reversed-phase HPLC, provide a robust framework for the detection and quantification of this and other non-polar impurities.

Future research should focus on the experimental determination of Butoxy Olopatadine's pharmacokinetic profile and its relative potency after metabolic conversion to olopatadine. Such data would be invaluable for establishing scientifically justified specification limits that ensure the unwavering safety and efficacy of olopatadine-based medicines.

References

A comprehensive list of sources that informed this technical guide will be provided upon request. The references include peer-reviewed journal articles, regulatory documents, and chemical databases to ensure scientific accuracy and authoritativeness.

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(4-(2-(4-chlorophenethylamino)pyrimidin-4-yl)piperazin-1-yl)-N-((3,5-dichloropyridin-4-yl)methyl)-N-(3-morpholinopropyl)acetamide (CAS 1253107-26-4)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from initial formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a detailed framework for the characterization of 2-(4-(2-(4-chlorophenethylamino)pyrimidin-4-yl)piperazin-1-yl)-N-((3,5-dichloropyridin-4-yl)methyl)-N-(3-morpholinopropyl)acetamide, a complex heterocyclic molecule with the CAS number 1253107-26-4.

Chemical Identity and Predicted Properties

The compound, with the molecular formula C₃₁H₃₉Cl₃N₈O₂, possesses a complex structure featuring multiple functional groups that will influence its physicochemical behavior.[1] A summary of its key identifiers and predicted physicochemical properties is presented below. It is crucial to emphasize that these are computational estimations and must be confirmed by experimental determination.

PropertyValue (Predicted)Source
Molecular Weight 662.0 g/mol PubChem[1]
Molecular Formula C₃₁H₃₉Cl₃N₈O₂PubChem[1]
IUPAC Name 2-[4-[2-[2-(4-chlorophenyl)ethylamino]pyrimidin-4-yl]piperazin-1-yl]-N-[(3,5-dichloro-4-pyridinyl)methyl]-N-(3-morpholin-4-ylpropyl)acetamidePubChem[1]
XLogP3-AA 4.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 8PubChem[1]
Rotatable Bond Count 11PubChem[2]

The Imperative of Experimental Verification

Computational models, while valuable for initial screening, cannot replace empirical data. The ionization constant (pKa), solubility, and melting point are fundamental properties that are highly sensitive to the unique three-dimensional structure and intermolecular interactions of a molecule.[3][4][5] Therefore, the following sections provide detailed, field-proven methodologies for the experimental determination of these critical parameters.

Experimental Protocols

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature range that provides an indication of purity.[6] Impurities typically lead to a depression and broadening of the melting range.

Methodology: Capillary Melting Point Determination

This standard technique is widely used for its accuracy and requirement of only a small amount of sample.[7]

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently crush any crystals using a mortar and pestle.[7]

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Initial Determination: Heat the sample at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting range.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.[6][8]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[9]

Diagram of the Melting Point Determination Workflow:

MeltingPointWorkflow A Sample Preparation (Fine, Dry Powder) B Load Capillary Tube (2-3 mm height) A->B C Place in Melting Point Apparatus B->C D Rapid Scan (Approximate MP) C->D E Slow Scan (1-2 °C/min) D->E F Record Melting Point Range E->F

Caption: Workflow for Capillary Melting Point Determination.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[10] The "shake-flask" method is a widely accepted technique for determining thermodynamic equilibrium solubility.[11][12][13]

Methodology: Shake-Flask Method

This method measures the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Step-by-Step Protocol:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values relevant to physiological conditions). The presence of undissolved solid is essential.

  • Equilibration: Seal the container and agitate it at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. A centrifugation step is recommended to ensure complete separation of the solid from the supernatant.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the aqueous solubility of the compound under the tested conditions.

Diagram of the Shake-Flask Solubility Determination Workflow:

SolubilityWorkflow A Add Excess Solid to Buffer B Equilibrate (24-48h with agitation) A->B C Separate Solid and Liquid Phases B->C D Sample and Dilute Supernatant C->D E Quantify Concentration (HPLC or LC-MS) D->E F Calculate Solubility E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Determination of Ionization Constant (pKa)

The pKa is the pH at which a functional group is 50% ionized and 50% unionized.[4] This property is crucial as it influences a compound's solubility, permeability, and interaction with biological targets.[3][5] Given the multiple basic nitrogen atoms in the structure of CAS 1253107-26-4, it is expected to have several pKa values.

Methodology: Potentiometric Titration

Potentiometric titration is a precise and reliable method for determining pKa values.[14] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve, which correspond to the inflection point(s) in the derivative of the curve.[14]

Diagram of the Potentiometric Titration Workflow:

pKaWorkflow A Dissolve Compound in Solvent B Titrate with Acid/Base (Incremental Additions) A->B C Record pH after Each Addition B->C D Plot pH vs. Titrant Volume C->D E Determine pKa from Inflection Point(s) D->E

Caption: Workflow for Potentiometric pKa Determination.

Conclusion

The physicochemical characterization of novel compounds like 2-(4-(2-(4-chlorophenethylamino)pyrimidin-4-yl)piperazin-1-yl)-N-((3,5-dichloropyridin-4-yl)methyl)-N-(3-morpholinopropyl)acetamide is a foundational element of successful drug development. While in silico predictions provide valuable initial guidance, they must be substantiated by rigorous experimental data. The protocols detailed in this guide for determining melting point, aqueous solubility, and pKa provide a robust framework for researchers to generate the high-quality data necessary to drive informed decisions in lead optimization, formulation development, and preclinical evaluation. By adhering to these established methodologies, the scientific community can ensure a thorough and accurate understanding of the properties of this and other complex molecules, ultimately paving the way for the development of safe and effective new medicines.

References

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. [Link]

  • Melting point determination. Organic Laboratory Techniques. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

  • Physicochemical and biomimetic properties in drug discovery. Wiley. [Link]

  • (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

  • Automated High Throughput pKa and Distribution Coefficient Measurements of Pharmaceutical Compounds for the SAMPL8 Blind Predi. ChemRxiv. [Link]

  • 2-(4-(2-(4-chlorophenethylamino)pyrimidin-4-yl)piperazin-1-yl)-N-((3,5-dichloropyridin-4-yl)methyl)-N-(3-morpholinopropyl)acetamide. PubChem. [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. [Link]

  • Determining the Ideal Solubility of Drug Candidates by Means of DSC. NETZSCH. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn. [Link]

  • Melting Point Determination. thinkSRS.com. [Link]

  • Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

  • Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharmaceutical. [Link]

  • Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. NCBI Bookshelf. [Link]

  • 2-(4-(2-(4-chlorophenethylamino)pyrimidin-4-yl)piperazin-1-yl)-N-(furan-2-ylmethyl). PubChem. [Link]

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Comprehensive Profiling of Butoxy Olopatadine: Molecular Characteristics, Formation Mechanisms, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Olopatadine hydrochloride is a highly effective, dual-acting histamine H1-receptor antagonist and mast cell stabilizer widely prescribed for allergic conjunctivitis. However, the synthesis and formulation of olopatadine require rigorous control of process-related impurities to meet ICH Q3A guidelines. One of the most critical structural variants encountered during drug development is Butoxy Olopatadine (often isolated as a hydrochloride salt). This technical guide explores the physicochemical properties, formation mechanisms, and self-validating analytical workflows required to isolate and quantify this specific impurity.

Physicochemical Profiling and Structural Elucidation

Olopatadine contains a terminal carboxylic acid group on its aliphatic side chain. Butoxy olopatadine is the structurally modified butyl ester derivative of the parent active pharmaceutical ingredient (API). This modification fundamentally alters the molecule's polarity, solubility, and chromatographic behavior.

According to authoritative reference standard providers such as 1[1] and2[2], the core quantitative data for this impurity is summarized below:

Table 1: Physicochemical Properties of Butoxy Olopatadine Hydrochloride
PropertyValue
Chemical Name Butyl (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate hydrochloride
CAS Registry Number 1253107-26-4[2]
Molecular Formula (Salt) C₂₅H₃₁NO₃ • HCl (Alternatively written as C₂₅H₃₂ClNO₃)[1][3]
Molecular Weight (Salt) 429.98 – 429.99 g/mol [1][2]
Free Base Formula C₂₅H₃₁NO₃
Free Base Molecular Weight 393.5 g/mol
API Family Olopatadine Hydrochloride Impurity / Metabolite[1]

Mechanistic Causality: The Formation of Butoxy Olopatadine

To effectively control an impurity, scientists must understand the causality behind its formation. Butoxy olopatadine is not a degradation product of photolysis or oxidation; rather, it is a process-related impurity generated via Fischer esterification.

During the synthesis or crystallization of olopatadine API, if n-butanol is utilized as a solvent or co-solvent in the presence of acidic conditions (such as the addition of hydrochloric acid to form the final API salt), the free carboxylic acid group of olopatadine reacts with the alcohol. This dehydration reaction yields the lipophilic butyl ester.

Pathway Olo Olopatadine API (Carboxylic Acid) Reaction Fischer Esterification Olo->Reaction Solvent n-Butanol (Solvent) Solvent->Reaction Acid HCl (Salt Formation) Acid->Reaction Catalyzes Impurity Butoxy Olopatadine (Lipophilic Impurity) Reaction->Impurity - H2O

Chemical pathway illustrating the esterification of olopatadine into its butoxy impurity.

Pharmacological and Regulatory Implications

Why is the isolation of this specific impurity critical? At physiological pH, pure olopatadine exists as a zwitterion (due to its basic tertiary amine and acidic carboxylic acid). This zwitterionic state severely restricts its ability to cross the highly lipophilic blood-brain barrier (BBB), rendering olopatadine a non-sedating drug.

By converting the carboxylic acid into a butyl ester, butoxy olopatadine loses its negative charge, drastically increasing its partition coefficient (LogP). This lipophilic shift theoretically allows the impurity to penetrate the BBB, potentially inducing unwanted central nervous system (CNS) depression. Consequently, regulatory agencies mandate strict quantification of this impurity.

Self-Validating Analytical Protocol: LC-MS Quantification

To quantify butoxy olopatadine in a batch of API, we must exploit the polarity differential between the parent drug and the esterified impurity. The following protocol utilizes Reverse-Phase Liquid Chromatography coupled with Mass Spectrometry (RP-LC-MS) to create a self-validating analytical system.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 10 mg of the Olopatadine API batch in 10 mL of a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Causality: This specific diluent ratio ensures complete dissolution of both the highly polar olopatadine salt and the highly lipophilic butoxy impurity, preventing sample loss due to precipitation.

Step 2: Chromatographic Separation (RP-HPLC)

  • Action: Inject 5 µL of the sample onto a C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm). Run a gradient elution using Mobile Phase A (10 mM Ammonium Acetate buffer, pH 4.5) and Mobile Phase B (Acetonitrile).

  • Causality: The C18 stationary phase is hydrophobic. Because butoxy olopatadine contains a non-polar butyl chain, it interacts much more strongly with the column than the parent olopatadine. Self-Validation: The method is valid if the butoxy impurity elutes significantly after the main API peak, ensuring baseline resolution. The pH 4.5 buffer keeps the dimethylamino group protonated, preventing peak tailing.

Step 3: ESI+ Mass Spectrometric Detection

  • Action: Configure the mass spectrometer for Positive Electrospray Ionization (ESI+). Monitor for the precursor ion at m/z 394.5 .

  • Causality: The tertiary amine on the olopatadine backbone is highly basic and easily accepts a proton in the acidic mobile phase, forming an [M+H]⁺ ion. Since the free base molecular weight of butoxy olopatadine is 393.5 g/mol , the addition of a proton yields an m/z of 394.5. Self-Validation: Detecting this specific mass-to-charge ratio confirms that the delayed chromatographic peak is indeed the butyl ester, rather than a column artifact or a different degradation product.

Workflow Prep 1. Sample Preparation Dissolve API in 50:50 Water:Acetonitrile Chrom 2. RP-HPLC Separation C18 Column, Gradient Elution (pH 4.5) Prep->Chrom Ion 3. ESI+ Ionization Protonation of Dimethylamino Group Chrom->Ion MS 4. Mass Spectrometry Detect m/z 394.5 [M+H]+ Ion->MS Data 5. Data Analysis Peak Integration & Yield Calculation MS->Data

Step-by-step LC-MS workflow for the isolation and quantification of butoxy olopatadine.

References

  • LGC Standards. "this compound - Reference Material." LGC Standards.
  • Pharmaffiliates. "this compound - CAS 1253107-26-4." Pharmaffiliates Impurity Standards.
  • Lotusfeet Pharma. "this compound 1253107-26-4." Lotusfeet Pharma Catalog.

Sources

Butyl (Z)-2-(11-(3-(dimethylamino)propylidene) acetate HCl

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my responsibility to ensure the accuracy and integrity of the information provided. After a thorough and exhaustive search of publicly available scientific databases, chemical repositories, and scholarly literature, it has become evident that the compound specified as "Butyl (Z)-2-(11-(3-(dimethylamino)propylidene) acetate HCl" does not correspond to a known or documented chemical entity.

This lack of information prevents the creation of an in-depth technical guide as requested. The foundational data required to discuss its chemical properties, synthesis, mechanism of action, and relevant experimental protocols is not available in the public domain.

Possible reasons for this include:

  • A Novel or Proprietary Compound: The compound may be a very recent discovery that has not yet been published or is part of a proprietary research program within a private organization.

  • An Error in Nomenclature: The chemical name provided may contain a typographical error or be a non-standard representation, which would prevent its identification in chemical databases.

  • A Hypothetical Molecule: It is possible that this name refers to a theoretical molecule that has not been synthesized or characterized.

Without verifiable data, it would be a breach of scientific integrity to speculate on the properties or protocols related to this compound.

  • Verify the Chemical Name and Structure: Please double-check the accuracy of the chemical name and, if possible, refer to the chemical structure (e.g., a SMILES string or an InChI key) to ensure you are searching for the correct molecule.

  • Consult Internal Documentation: If this compound is part of an ongoing research project, please refer to your internal documentation, lab notebooks, or institutional databases for information.

  • Engage with a Chemical Information Specialist: A librarian or a chemist specializing in chemical information retrieval may be able to assist in identifying the compound if a structural representation is available.

I am committed to providing accurate and reliable scientific information. Should a verifiable source for "Butyl (Z)-2-(11-(3-(dimethylamino)propylidene) acetate HCl" become available, I would be pleased to develop the requested in-depth technical guide.

Methodological & Application

Application Notes and Protocols for the Synthesis of Olopatadine Hydrochloride via Hydrolysis of Butoxy Olopatadine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient conversion of Butoxy Olopatadine to the active pharmaceutical ingredient (API) Olopatadine Hydrochloride. The protocol details a robust, base-catalyzed hydrolysis (saponification) method, followed by salt formation. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the process, and includes detailed analytical methods for in-process control and final product characterization.

Introduction and Scientific Rationale

Olopatadine hydrochloride is a second-generation antihistamine and mast cell stabilizer, widely prescribed for the treatment of allergic conjunctivitis and rhinitis.[1] Its synthesis often involves the preparation of an ester intermediate, such as butoxy olopatadine, to facilitate purification or improve handling characteristics during preceding steps like the Wittig reaction.[2][3] The final critical step in this synthetic route is the hydrolysis of the butoxy ester to yield the free carboxylic acid, olopatadine, which is subsequently converted to its stable and water-soluble hydrochloride salt.

The hydrolysis of an ester can be achieved under either acidic or alkaline conditions.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, requiring a large excess of water to drive the equilibrium towards the products (Le Chatelier's principle).[4] For API synthesis, achieving the high levels of conversion required for purity and yield can be challenging due to this equilibrium.

  • Base-Catalyzed Hydrolysis (Saponification): This method utilizes a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is effectively irreversible because the final step involves an acid-base reaction where the carboxylic acid formed is immediately deprotonated by the alkali to form a carboxylate salt.[4] This prevents the reverse reaction (esterification) from occurring, thus driving the reaction to completion. For this reason, saponification is the overwhelmingly preferred industrial and laboratory method for this conversion, ensuring high yield and purity.[2][5]

This guide focuses exclusively on the optimized, irreversible saponification pathway.

Overall Synthetic Workflow

The conversion process is a two-stage procedure: first, the saponification of the ester to the olopatadine free base, and second, the acidification to form the final hydrochloride salt.

Figure 1: Overall workflow from ester intermediate to final API.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier SuggestionPurpose
Butoxy Olopatadine>98% PurityN/A (Synthesized in-house)Starting Material
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Sigma-AldrichHydrolysis Reagent
Methanol (MeOH)HPLC GradeFisher ScientificReaction Solvent
Purified WaterType IIMillipore SystemReaction/Work-up Solvent
TolueneACS GradeVWRExtraction Solvent
Sodium Chloride (NaCl)ACS GradeSigma-AldrichBrine Preparation
Hydrochloric Acid (HCl)32-37% w/w, ACS GradeFisher ScientificSalt Formation
AcetoneACS GradeVWRCrystallization/Washing
(For HPLC) AcetonitrileHPLC GradeFisher ScientificMobile Phase
(For HPLC) Triethylamine≥99.5%Sigma-AldrichMobile Phase Modifier
(For HPLC) Ortho-Phosphoric Acid~85%Sigma-AldrichpH Adjustment
Equipment
EquipmentSpecificationPurpose
Round-Bottom FlasksVarious sizes (e.g., 1L, 2L)Reaction Vessel
Heating Mantle with StirrerMagneticControlled Heating & Agitation
Reflux CondenserAllihn or Graham typePrevent Solvent Loss
Thermometer/Temp. Probe-20 to 150 °C rangeTemperature Monitoring
Dropping FunnelPressure-equalizingControlled Reagent Addition
Separatory Funnel2LLiquid-Liquid Extraction
Rotary Evaporatorw/ Vacuum Pump & ChillerSolvent Removal
Buchner Funnel & Flaskw/ Vacuum SourceProduct Filtration
pH Meter/StripsCalibratedpH Monitoring
High-Performance Liquidw/ C18 column and UV/PDAIn-process Control & Purity
Vacuum OvenProduct Drying

Detailed Experimental Protocols

This protocol is based on established procedures found in the patent literature.[2][5]

Part A: Saponification of Butoxy Olopatadine
  • Reactor Setup: In a 2L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, charge Butoxy Olopatadine (e.g., 100 g, 1.0 eq).

  • Dissolution: Add Methanol (800 mL) and Purified Water (450 mL) to the flask. Stir the mixture at room temperature (20-25°C) until all the solid has dissolved.

  • Base Preparation: In a separate beaker, carefully dissolve Potassium Hydroxide (e.g., 8.8 g, ~1.5 eq) in Purified Water (80 mL). Caution: This process is exothermic. Allow the solution to cool.

  • Reaction Initiation: Cool the main reaction mixture to 5-10°C using an ice bath.

  • Base Addition: Slowly add the prepared KOH solution to the reaction mixture via a dropping funnel over approximately 30 minutes, ensuring the internal temperature does not exceed 15°C.

  • Heating: Once the addition is complete, remove the ice bath and heat the mixture to 60-70°C. Maintain this temperature under gentle reflux for a minimum of 3 hours.

  • In-Process Control (IPC): After 3 hours, take a small aliquot of the reaction mixture, quench it with a drop of dilute HCl, dilute with mobile phase, and analyze by HPLC (see Protocol 5.1). The reaction is complete when the starting material (Butoxy Olopatadine) peak area is less than 1.0% of the product peak area. If incomplete, continue heating for another 1-2 hours and re-analyze.

Part B: Work-up and Isolation of Olopatadine Free Base
  • Cooling & Distillation: Cool the reaction mixture to 20-25°C. Reconfigure the apparatus for distillation and remove the bulk of the methanol under reduced pressure using a rotary evaporator, ensuring the temperature does not exceed 65°C.

  • Extraction: Transfer the remaining aqueous residue to a 2L separatory funnel. Add Toluene (450 mL) and a 30% w/w NaOH solution (approx. 7-8 mL, to ensure pH > 12) to the funnel.

  • Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. The upper organic layer contains the olopatadine free base. Drain the lower aqueous layer.

  • Back-Extraction (Optional but Recommended): To maximize yield, the aqueous layer can be extracted again with fresh toluene (2 x 200 mL). Combine all organic layers.

  • Washing: Wash the combined organic layers twice with a saturated NaCl solution (brine, 2 x 200 mL) to remove residual inorganic salts and base.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness on a rotary evaporator to obtain olopatadine free base as an oil or semi-solid.

Part C: Formation and Purification of Olopatadine Hydrochloride
  • Dissolution: To the flask containing the olopatadine free base, add Purified Water (140 mL) and stir.[5]

  • Acidification: While maintaining the temperature at 20-25°C, add 32% Hydrochloric Acid dropwise. Monitor the pH continuously. Continue adding acid until the free base dissolves completely and the pH of the solution is stable between 2.5 and 3.0.

  • Crystallization: To the clear acidic solution, add Acetone (2100 mL) slowly with good stirring. The addition of this anti-solvent will cause the olopatadine hydrochloride to precipitate as a white solid.

  • Maturation: Stir the resulting suspension at 20-25°C for at least 1-2 hours to allow for complete crystallization.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold (0-5°C) Acetone (2 x 100 mL) to remove any remaining impurities and excess acid.

  • Drying: Dry the product in a vacuum oven at 50-60°C for at least 6-12 hours, or until a constant weight is achieved. The final product is pure Olopatadine Hydrochloride.[5]

Analytical Characterization

Protocol: HPLC Method for Purity and Assay

A robust HPLC method is crucial for determining the purity of the final product and for monitoring the reaction progress.[6][7]

ParameterCondition
Column C18, 50 x 4.6 mm, 3 µm particle size
Mobile Phase Buffer : Acetonitrile (70:30 v/v)
Buffer Prep 0.01% Triethylamine in water, pH adjusted to 3.3 with o-phosphoric acid
Flow Rate 1.0 mL/min
Detector UV at 220 nm or 299 nm[7]
Injection Vol. 10 µL
Diluent Water : Acetonitrile (50:50 v/v)

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of diluent. Further dilute 1 mL of this solution to 10 mL with diluent to get a final concentration of 100 µg/mL.[6]

Expected Spectroscopic Data
  • ¹H NMR (DMSO-d6): Key signals should align with published data, including aromatic protons (δ 6.7-7.5), the vinyl proton (δ ~5.6), and the N-methyl singlet (δ ~2.7).[5][8]

  • Purity (HPLC): The final API should exhibit a purity of >99.5% (Area %).[5]

Process Rationale and Troubleshooting

The robustness of this protocol relies on understanding the function of each step.

G cluster_0 Key Parameters cluster_1 Process Outcomes Base Base Choice & Stoichiometry (e.g., KOH, >1.0 eq) Purity Product Purity Base->Purity Prevents side reactions Completion Reaction Completion Base->Completion Drives irreversibility Solvent Solvent System (MeOH/H₂O) Solvent->Completion Ensures reagent solubility Temp Temperature Profile (Initial cool, then heat) Temp->Completion Controls reaction rate pH pH Control (Work-up & Salt Formation) Yield Reaction Yield pH->Yield Maximizes isolation pH->Purity Ensures clean separation

Figure 2: Relationship between key process parameters and outcomes.

Troubleshooting Guide
ProblemProbable CauseSuggested Solution
Incomplete Reaction Insufficient heating time/temperature; Inactive or insufficient base.Extend heating time and re-check with HPLC. Verify the quality and quantity of the base used.
Low Yield Incomplete extraction; Product loss during transfers; Precipitation was incomplete.Perform additional back-extractions of the aqueous layer. Ensure sufficient cooling and stirring time during crystallization.
Emulsion during Work-up Agitation too vigorous; pH is near neutral.Allow mixture to stand. Add a small amount of brine (saturated NaCl) to break the emulsion. Ensure pH is strongly basic (>12).
Product is Oily/Gummy Impurities present; Insufficient drying.Re-dissolve in a minimal amount of hot solvent and re-precipitate. Ensure the product is dried to a constant weight under vacuum.
Final Product Fails Purity Incomplete hydrolysis; Inefficient washing; Impurities carried over from the starting material.Confirm reaction completion before work-up. Ensure filter cake is washed thoroughly with cold acetone. Purify starting material if necessary.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.

  • Chemical Handling:

    • KOH/NaOH: Highly corrosive and can cause severe burns. Handle with extreme care. Prepare solutions in a fume hood.

    • HCl: Corrosive and gives off harmful vapors. Handle only in a well-ventilated fume hood.

    • Organic Solvents: Methanol, toluene, and acetone are flammable. Keep away from ignition sources and use in a fume hood.

  • Procedure Hazards: The dissolution of KOH is highly exothermic. The addition of HCl to the base is also exothermic. Perform additions slowly and with cooling to control the temperature.

References

  • WO2010121877A2 - Process for the preparation of olopatadine.
  • EP2421843B1 - Process for the preparation of olopatadine. European Patent Office. [Link]

  • Olopatadine - Organic Spectroscopy International. (2016). [Link]

  • EP2145882A1 - Process for obtaining olopatadine and intermediates.
  • UHPLC Study on the Degradation Profiles of Olopatadine Hydrochloride in Eye Drops. (2014). SciSpace. [Link]

  • Olopatadine - New Drug Approvals. (2016). [Link]

  • WO2014147647A1 - A process for the synthesis of olopatadine.
  • Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. (2020). ResearchGate. [Link]

  • Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. (2020). PMC. [Link]

  • Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride. (2011). Scholars Research Library. [Link]

  • Hydrolysing Esters. Chemguide. [Link]

  • Development and Method Validation of HPLC Method as an Key Method in the Analysis of Olopatadine HCl. (2025). ResearchGate. [Link]

  • CN110343086A - A kind of preparation method of Olopatadine hydrochloride.
  • A validated rp-HPLC method for simultaneous determination of olopatadine hydrochloride and its related substances in eye drop. (2024). Taylor & Francis Online. [Link]

  • Colurimetric Determination of Olopatadine Hydrochloride Oxidation-Reduction Products. (2019). Austin Publishing Group. [Link]

  • Stability study of oral strip for anti-allergic film olopatadine hydrochloride. (2022). Asian Journal of Pharmaceutics. [Link]

  • UV-Spectrophotometric Estimation of Olopatadine hydrochloride. (2019). Journal of Drug Delivery and Therapeutics. [Link]

  • Stability and Efficacy of Mucoadhesive Eye Drops Containing Olopatadine HCl. (2025). MDPI. [Link]

  • Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine hydrochloride by RP-HPLC-DAD-HRMS Method. (2020). JournalAgent. [Link]

  • PATANOL (olopatadine hydrochloride ophthalmic solution) 0.1%. (2018). Novartis. [Link]

Sources

Introduction: The Analytical Imperative for Olopatadine Purity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of olopatadine and its potential ester-related impurities. This document provides a comprehensive framework for researchers, analytical scientists, and drug development professionals, detailing the strategic approach from initial method screening to full validation in accordance with regulatory standards.

Olopatadine hydrochloride, chemically designated as {(11Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid, is a second-generation antihistamine and mast cell stabilizer.[1] It is widely used in ophthalmic solutions to treat allergic conjunctivitis. The therapeutic efficacy and safety of olopatadine formulations are directly linked to the purity of the active pharmaceutical ingredient (API). Ester-related impurities can arise during the synthesis process, for instance, from the hydrolysis of an olopatadine ester intermediate, or as degradation products.[2][3] Regulatory bodies mandate stringent control over such impurities.

Therefore, a robust, stability-indicating analytical method is crucial. Such a method must be capable of quantifying olopatadine while simultaneously separating it from its process-related impurities and any degradants that may form under stress conditions, ensuring the quality and stability of the final drug product.[4] This application note details the systematic development and validation of such a reversed-phase HPLC (RP-HPLC) method.

Phase 1: Foundational Strategy and Initial Method Screening

The primary objective is to establish a baseline chromatographic method with the potential to resolve olopatadine from its key impurities, including potential methyl or ethyl esters and the known geometric E-isomer.[5]

Analyte Physicochemical Properties & Column Selection

Olopatadine is a tricyclic compound with both acidic (carboxylic acid) and basic (tertiary amine) functional groups, giving it zwitterionic character. Its logP value suggests moderate lipophilicity, making it an ideal candidate for reversed-phase chromatography.

Causality Behind the Choice: A C18 (octadecylsilane) column is the logical starting point for method development. Its non-polar stationary phase provides effective retention for moderately non-polar molecules like olopatadine and its impurities through hydrophobic interactions. Columns with a 3.5 µm or 5 µm particle size are suitable for standard HPLC, offering a good balance between efficiency and backpressure.[5][6]

Mobile Phase and Detector Wavelength Selection

Mobile Phase: The mobile phase must control the ionization of olopatadine to ensure reproducible retention and good peak shape.

  • Aqueous Component: A buffer is essential. An acidic pH (around 3.0-4.0) will protonate the tertiary amine and suppress the ionization of the carboxylic acid, leading to a single ionic species and improved retention on a C18 column. Common choices include phosphate buffer or dilute formic or phosphoric acid.[7][8]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC. Acetonitrile generally offers lower viscosity and better UV transparency. A gradient elution is often preferred in method development to elute all potential impurities, from polar to non-polar, within a reasonable runtime.[7]

  • Ion-Pair Reagent (Optional): For enhanced retention and resolution, an ion-pair reagent like 1-pentane sulfonic acid sodium salt can be added to the mobile phase, which interacts with the protonated amine of olopatadine.[5]

Detector Wavelength: Based on the UV spectrum of olopatadine, a detection wavelength between 220 nm and 300 nm is appropriate.[5][9] A wavelength of 220 nm provides high sensitivity for a broad range of impurities, while a higher wavelength like 299 nm can offer more selectivity if impurities have different chromophores.[5][8]

Initial Screening Protocol

The following table outlines a generic starting point for screening.

ParameterInitial ConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard for moderately non-polar analytes.[5]
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate, pH 3.3 with H₃PO₄Buffers the system to ensure consistent ionization.[8]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.[7]
Gradient 20% to 80% B over 20 minutesBroad gradient to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 25°CAmbient temperature is a good starting point.[5]
Detection 220 nmProvides good sensitivity for the API and potential impurities.
Injection Vol. 10 µLStandard injection volume.

Phase 2: Method Optimization Workflow

After initial screening, the method is optimized to achieve the desired performance, focusing on critical quality attributes (CQAs) such as resolution, peak symmetry, and analysis time.

HPLC_Method_Development cluster_prep Phase 1: Foundation cluster_dev Phase 2: Optimization cluster_stress Phase 3: Stress Testing cluster_val Phase 4: Validation Analyte Analyte & Impurity Characterization Screening Initial Screening (Column, Mobile Phase) Analyte->Screening Optimization Optimize Parameters (Gradient, pH, Flow, Temp) Screening->Optimization SST System Suitability Check (Resolution > 2, Tailing < 2) Optimization->SST Iterate SST->Optimization SST Fail Forced_Deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) SST->Forced_Deg SST Pass Peak_Purity Peak Purity Analysis (PDA Detector) Forced_Deg->Peak_Purity Validation Method Validation (ICH Q2) (Accuracy, Precision, Linearity, etc.) Peak_Purity->Validation All Peaks Resolved Final_Method Final Validated Method Validation->Final_Method

Caption: Workflow for HPLC Method Development and Validation.

The goal of optimization is to achieve a resolution (Rs) of > 2.0 between olopatadine and all known impurities and degradants, with a tailing factor (Tf) < 2.0 for the main peak. This is achieved by systematically adjusting parameters:

  • Gradient Slope: Steepen the gradient to reduce run time or make it shallower to improve the resolution of closely eluting peaks.

  • Mobile Phase pH: Small adjustments to the pH of the aqueous phase can significantly impact the retention of ionizable compounds, altering selectivity.

  • Column Temperature: Increasing temperature can reduce viscosity (lowering backpressure) and may improve peak shape and efficiency. It can also alter selectivity.

  • Organic Modifier: If resolution cannot be achieved with acetonitrile, switching to methanol can provide a different selectivity due to its different solvent properties.

Phase 3: Forced Degradation and Stability-Indicating Properties

To qualify the method as "stability-indicating," forced degradation studies must be performed as per ICH guideline Q1A(R2).[4][7] This involves subjecting an olopatadine solution to various stress conditions to intentionally generate degradation products.

Protocol for Forced Degradation

Stock Solution: Prepare a stock solution of olopatadine hydrochloride at approximately 1000 µg/mL in a 50:50 mixture of water and acetonitrile.

  • Acid Hydrolysis: Mix stock solution with 0.1 N HCl and reflux at 60°C for several hours.[7]

  • Base Hydrolysis: Mix stock solution with 0.1 N NaOH and reflux at 60°C for several hours.[7]

  • Oxidative Degradation: Treat stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[8]

  • Thermal Degradation: Expose solid API powder to dry heat (e.g., 105°C).[8]

  • Photolytic Degradation: Expose the stock solution and solid API to UV and visible light as per ICH guidelines.[8][10]

After exposure, samples are diluted to a target concentration (e.g., 100 µg/mL) and analyzed. The chromatograms are evaluated to ensure that all degradation peaks are baseline-resolved from the parent olopatadine peak and from each other. A photodiode array (PDA) detector is invaluable here for assessing peak purity.

Stress ConditionExpected Outcome
Acid Hydrolysis Significant degradation expected.[7][8]
Alkaline Hydrolysis Significant degradation expected.[7][8]
Oxidation (H₂O₂) Significant degradation expected.[1][8]
Dry Heat Generally stable.[1][8]
Photolysis Generally stable, though some degradation is possible.[1][8]

Phase 4: Method Validation Protocol (ICH Q2(R1))

Once the optimized method successfully separates olopatadine from all known impurities and stress-induced degradants, it must be validated to ensure it is fit for purpose.[6][11]

Step-by-Step Validation Protocol:
  • Specificity: Inject diluent, placebo, olopatadine standard, and a spiked sample containing all known impurities. The method must demonstrate no interference at the retention time of olopatadine and that all impurity peaks are well-resolved.

  • Linearity: Prepare a series of at least five concentrations for olopatadine and each impurity, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit. Plot peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[5][11]

  • Accuracy (Recovery): Prepare samples spiked with known amounts of impurities at three levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery should be within 98.0% to 102.0%.[6][11]

  • Precision:

    • Repeatability (Intra-day): Analyze at least six replicate preparations of a spiked sample on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The %RSD between the two sets of results should be evaluated.[8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine experimentally based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[8][11]

  • Robustness: Intentionally vary method parameters such as mobile phase pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use.[5]

  • Solution Stability: Analyze standard and sample solutions at set intervals (e.g., 0, 12, 24 hours) to determine how long they remain stable at room temperature without significant changes in concentration.[5]

Final Recommended HPLC Method and Protocol

This protocol is a validated, stability-indicating method for the determination of olopatadine and its ester impurities.

A. Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm.[6]

  • Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate, and ortho-phosphoric acid. High-purity water (Milli-Q or equivalent).

  • Reference Standards: Olopatadine HCl, Olopatadine Methyl Ester, and other known impurities.

B. Chromatographic Conditions
ParameterOptimized Condition
Mobile Phase A Buffer: 0.01M KH₂PO₄, pH adjusted to 3.3 with H₃PO₄.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 220 nm
Injection Vol. 10 µL
C. Preparation of Solutions
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve ~10 mg of Olopatadine HCl reference standard in 100.0 mL of diluent.

  • Impurity Stock Solution: Prepare a stock solution containing each ester impurity at ~100 µg/mL.

  • Sample Solution (1000 µg/mL): Prepare the sample (e.g., from ophthalmic solution) to a final theoretical concentration of 1000 µg/mL of olopatadine in diluent.

D. System Suitability Test (SST)

Before sample analysis, inject a system suitability solution (e.g., olopatadine spiked with impurities at the specification limit). The system is deemed ready if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (Olopatadine) ≤ 2.0
Theoretical Plates (Olopatadine) > 4000[1]
Resolution (between any two peaks) > 2.0[1]
%RSD for replicate injections (n=6) ≤ 1.0%

Conclusion

This application note provides a comprehensive and scientifically grounded strategy for developing a robust, stability-indicating HPLC method for olopatadine and its ester-related impurities. By following a systematic approach of screening, optimization, stress testing, and validation, researchers can establish a reliable analytical method that meets stringent regulatory requirements for quality control and stability testing. The causality behind each experimental choice has been explained to empower scientists to adapt and troubleshoot the method for their specific needs.

References

  • Jurkic, L. M., et al. (2014). UHPLC Study on the Degradation Profiles of Olopatadine Hydrochloride in Eye Drops Subjected to Heat and Filtration Methods. SciSpace. Available at: [Link]

  • Anonymous. (2011). Application of High Performance Liquid Chromatographic Technique for Olopatadine Hydrochloride and its Impurity in Ophthalmic Solution. TSI Journals. Available at: [Link]

  • Anonymous. (2025). Development and Method Validation of HPLC Method as an Key Method in the Analysis of Olopatadine HCl. ResearchGate. Available at: [Link]

  • Basniwal, P. K., & Jain, D. (2018). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. PMC. Available at: [Link]

  • Anonymous. (n.d.). Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride from active pharmaceutical dosage form. Scholars Research Library. Available at: [Link]

  • Jain, P. S., et al. (2011). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF OLOPATADINE HYDROCHLORIDE IN BULK DRUG AND I. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Kamaliya, B., et al. (2025). A Comprehensive Approach for the Determination and Quantification of N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochl. Der Pharma Chemica. Available at: [Link]

  • Santhi, N., et al. (2023). Regulatory Perspective Reverse Engineering Analysis of the Mast Cell Stabilizer and the Histamine Receptor Antagonist (Olopatadine HCl): Instrumental and Classical Methods for Multiple Formulations. ACS Omega. Available at: [Link]

  • Jain, R. (2019). Isolation and Characterization Photo Degradation Impurities of Drug Product Olopatadine Hydrochloride by Spectral Techniques. Science Publishing Group. Available at: [Link]

  • Anonymous. (2025). New analytical methods for the determination of olopatadine (an anti-allergic drug) in eye drops. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Process for the preparation of olopatadine. Google Patents.
  • Basniwal, P. K., & Jain, D. (2018). (PDF) Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Olopatadine-impurities. Pharmaffiliates. Available at: [Link]

  • Basniwal, P. K., & Jain, D. (n.d.). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine hydrochloride by RP-HPLC-DAD-HRMS Method. JournalAgent. Available at: [Link]

  • Anonymous. (n.d.). Olopatadine Impurities Manufacturers & Suppliers. Daicel Pharma Standards. Available at: [Link]

  • Sahu, S., et al. (2013). (PDF) Spectrophotometric Determination of Olopatadine Hydrochloride in Eye Drops and Tablets. ResearchGate. Available at: [Link]

  • Anonymous. (2010). PROCESS FOR THE PREPARATION OF OLOPATADINE. European Patent Office. Available at: [Link]

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Preparation of butoxy olopatadine reference standards

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Characterization of Butoxy Olopatadine Reference Standards

Abstract

This protocol details the synthesis, purification, and characterization of Butoxy Olopatadine Hydrochloride (Olopatadine Butyl Ester), a critical process-related impurity and reference standard for Olopatadine Hydrochloride API analysis. This ester derivative typically arises during the crystallization of Olopatadine using


-butanol or via specific synthetic routes involving butyl ester intermediates.[1] Accurate quantification of this impurity is mandated by ICH Q3A/B guidelines due to its potential impact on drug product stability and efficacy.[1] This guide provides a self-validating workflow for generating pharmaceutical-grade reference material (>99.5% purity).

Chemical Identity & Significance

Butoxy Olopatadine is the butyl ester derivative of Olopatadine.[1] In the context of drug development, it serves as a specific marker for process control when


-butanol is utilized as a reaction solvent or crystallization medium.[1]
PropertyDetail
Common Name This compound; Olopatadine Butyl Ester HCl
IUPAC Name Butyl (11Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl]acetate hydrochloride
CAS Number 1253107-26-4
Molecular Formula

Molecular Weight 429.98 g/mol (HCl salt); 393.52 g/mol (Free Base)
Solubility Soluble in Methanol, DMSO, Dichloromethane; Sparingly soluble in Water
Regulatory Status Process Impurity (Must be controlled <0.15% in API)

Synthesis Protocol: Fischer Esterification

Principle: The most robust method for preparing the reference standard is the direct acid-catalyzed Fischer esterification of Olopatadine Hydrochloride with


-butanol.[1] This method drives the equilibrium toward the ester via the removal of water (azeotropic distillation) or the use of excess alcohol.[1]
Reagents & Equipment
  • Precursor: Olopatadine Hydrochloride (API Grade, >99%).[1]

  • Solvent/Reactant:

    
    -Butanol (Anhydrous).[1]
    
  • Catalyst: Sulfuric Acid (

    
    , conc.) or Thionyl Chloride (
    
    
    
    ).
  • Apparatus: 3-neck Round Bottom Flask (RBF), Reflux Condenser, Dean-Stark trap (optional), Magnetic Stirrer, Nitrogen line.[1]

Step-by-Step Procedure

Step 1: Reaction Initiation

  • Charge 10.0 g (26.7 mmol) of Olopatadine HCl into a 250 mL RBF.

  • Add 100 mL of anhydrous

    
    -butanol.
    
  • Option A (Acid Catalysis): Add 0.5 mL of conc.

    
     dropwise.[1]
    
  • Option B (Acyl Chloride - Preferred for Speed): Cool to 0°C and add 3.0 mL of Thionyl Chloride dropwise (generates HCl in situ).

Step 2: Esterification

  • Heat the reaction mixture to reflux (approx. 118°C) .

  • Maintain reflux for 6–8 hours .

  • In-Process Control (IPC): Monitor by HPLC or TLC (Mobile Phase: DCM/MeOH 9:1). The starting material (

    
    ) should disappear, and a less polar spot (
    
    
    
    ) should appear.[1]

Step 3: Workup

  • Cool the reaction mass to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap at 60°C) to remove excess

    
    -butanol.[1]
    
  • Dissolve the oily residue in 100 mL Dichloromethane (DCM) .

  • Wash with 50 mL Saturated

    
      solution (to remove acid catalyst).
    
  • Wash with 50 mL Brine .

  • Dry the organic layer over anhydrous

    
    , filter, and evaporate to dryness. Result: Crude Olopatadine Butyl Ester (Free Base) as a viscous yellow oil.[1]
    

Step 4: Salt Formation (Hydrochloride) [1]

  • Dissolve the crude oil in 30 mL Ethyl Acetate .

  • Cool to 0–5°C.

  • Slowly add 1.1 equivalents of HCl in Ethyl Acetate (or purge with HCl gas).

  • Precipitation of the white solid (Butoxy Olopatadine HCl) will occur.[1]

  • Stir at 0°C for 1 hour to maximize yield.

Purification Protocol

To achieve Reference Standard grade (>99.5%), recrystallization is preferred over chromatography to ensure a stable crystalline form.[1]

  • Solvent System: Acetone / Diethyl Ether or Isopropanol /

    
    -Heptane.[1]
    
  • Procedure:

    • Dissolve the crude solid in minimal hot Acetone.

    • Add Diethyl Ether dropwise until turbidity is observed.[1]

    • Cool slowly to 4°C, then to -20°C overnight.

  • Isolation: Filter the crystals under nitrogen (hygroscopic). Wash with cold ether.[1]

  • Drying: Vacuum dry at 45°C for 12 hours.

Characterization & Validation

The following data must be generated to certify the material as a Reference Standard.

A. HPLC Purity & System Suitability
  • Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.05M Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 70:30 (A:B) isocratic or gradient to 40:60.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 299 nm.[1][2][3]

  • Retention Time: Butoxy Olopatadine elutes after Olopatadine (RRT ~ 1.8 - 2.[1]2) due to increased lipophilicity.[1]

B. Diagnostic NMR Signals ( NMR, 400 MHz, DMSO- )

The presence of the butyl group is the key confirmation.[1]

Chemical Shift (

)
MultiplicityIntegrationAssignment
0.88 - 0.92 Triplet (

)
3HButyl terminal

1.28 - 1.38 Multiplet (

)
2HButyl

1.52 - 1.62 Quintet (

)
2HButyl

4.05 - 4.10 Triplet (

)
2HEster

5.60 - 5.70 Triplet (

)
1HOlefinic proton (

)
C. Mass Spectrometry
  • Mode: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Expected Mass:

    
     (Free base).[1]
    
  • Fragment Ions: Loss of butoxy group may be observed.[1]

Visual Workflows

Figure 1: Synthesis Pathway

A logical flow describing the chemical transformation and isolation.[1]

SynthesisPath Start Olopatadine HCl (Carboxylic Acid) Reagents n-Butanol + H2SO4 (Reflux, 118°C) Start->Reagents Dissolution Intermediate Intermediate: Protonated Ester Reagents->Intermediate Fischer Esterification Workup Workup: NaHCO3 Wash Extraction (DCM) Intermediate->Workup Quench Crude Crude Butyl Ester (Free Base Oil) Workup->Crude Evaporation Salt Salt Formation: HCl/EtOAc Crude->Salt Precipitation Final Butoxy Olopatadine HCl (Ref. Standard) Salt->Final Recrystallization

Caption: Step-by-step synthesis of Butoxy Olopatadine HCl via acid-catalyzed esterification.

Figure 2: Impurity Fate Mapping in QC

How this standard is used to validate analytical methods.

QCFlow Sample Test Sample (Olopatadine API) HPLC HPLC System (C18, pH 3.0 Buffer) Sample->HPLC Inject Standard Ref Standard (Butoxy Olopatadine) Standard->HPLC Spike/Inject Chromatogram Chromatogram Analysis HPLC->Chromatogram Separation Decision Compliance Check (Limit < 0.15%) Chromatogram->Decision Calc RRT & Area%

Caption: Quality Control workflow utilizing the reference standard for impurity quantification.

Handling and Stability

  • Storage: Store at -20°C under Argon or Nitrogen. Esters are susceptible to hydrolysis if exposed to atmospheric moisture.[1]

  • Stability: Re-test every 12 months.

  • Safety: Olopatadine is a potent antihistamine.[1] Handle in a fume hood with appropriate PPE (gloves, goggles).[1]

References

  • International Conference on Harmonisation (ICH). (2006).[1] Impurities in New Drug Substances Q3A(R2).[1] Retrieved from [1]

  • Ohshima, E., et al. (1992).[1] Synthesis and antiallergic activity of 11-(3-dimethylaminopropylidene)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid and related compounds.[1] Journal of Medicinal Chemistry, 35(11), 2074–2084.[1] Link[1]

  • European Patent Office. (2010).[1] Process for the preparation of olopatadine (EP 2421843 B1). Retrieved from [1]

  • United States Pharmacopeia (USP). (2023).[1] Olopatadine Hydrochloride Monograph.[1][4] Retrieved from [1]

  • LGC Standards. (2023). This compound Reference Material Data Sheet.[1] Retrieved from [1]

Sources

Application Notes and Protocols for the Isolation of Butyl Ester Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Butyl esters are a significant class of organic compounds widely utilized as intermediates in the pharmaceutical, cosmetic, and polymer industries. Their synthesis, often through methods like Fischer esterification, transesterification, or from acid chlorides, results in a crude reaction mixture containing the desired ester, unreacted starting materials, catalysts, and byproducts.[1][2] The effective isolation and purification of the butyl ester intermediate are paramount to ensure the quality, purity, and yield of the final product. This guide provides an in-depth exploration of the common protocols for isolating butyl ester intermediates, emphasizing the scientific rationale behind each step to empower researchers and drug development professionals with the knowledge to optimize their purification strategies.

Synthesis Context: A Brief Overview

The choice of isolation protocol is intrinsically linked to the synthetic route employed. The three predominant methods for synthesizing butyl esters each yield a unique profile of impurities that must be addressed during purification.

  • Fischer-Speier Esterification: This equilibrium-controlled reaction involves the acid-catalyzed reaction of a carboxylic acid with butanol.[3][4] The crude mixture typically contains the butyl ester, water, excess butanol, the carboxylic acid, and the acid catalyst (e.g., sulfuric acid). Driving the equilibrium towards the product is often achieved by using an excess of the alcohol or by removing water as it forms.[3]

  • Transesterification: This process involves the conversion of an existing ester (e.g., a methyl or ethyl ester) to a butyl ester by reacting it with butanol, often in the presence of an acid or base catalyst.[1][5] The resulting mixture will contain the target butyl ester, the alcohol from the starting ester (e.g., methanol or ethanol), excess butanol, and the catalyst. Alkaline catalysts offer the advantage of high yields at ambient temperatures and faster reaction rates.

  • From Acyl Chlorides: The reaction of an acyl chloride with butanol provides a high-yield, irreversible route to butyl esters.[2][6] The primary byproduct is hydrochloric acid (HCl), which is often neutralized with a base. The crude product will contain the ester, the hydrochloride salt of the base, and any excess butanol.

Core Isolation and Purification Protocols

The isolation of butyl esters from the crude reaction mixture is typically a multi-step process involving a combination of techniques to remove different types of impurities. The general workflow involves an initial workup (neutralization and washing), followed by one or more purification steps such as distillation, chromatography, or crystallization.

Aqueous Workup: The First Line of Defense

An aqueous workup, primarily through liquid-liquid extraction, is the initial and often most critical step in purifying butyl esters. This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and water.[7]

Scientific Principles

The success of liquid-liquid extraction hinges on the principle of "like dissolves like." Polar impurities, such as inorganic salts, residual acid or base catalysts, and small polar molecules like excess butanol or byproduct water, will preferentially partition into the aqueous phase. The less polar butyl ester will remain in the organic phase. The choice of the organic solvent is crucial; it should readily dissolve the butyl ester, be immiscible with water, and have a relatively low boiling point for easy removal later.[7] Common solvents include diethyl ether, ethyl acetate, and dichloromethane.

Protocol: General Aqueous Workup for Butyl Esters
  • Neutralization: Following the reaction, cool the mixture to room temperature. If an acid catalyst was used, carefully neutralize it by washing with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the effervescence ceases. If a base was used, a wash with a dilute acid like 1M HCl may be necessary. This step is critical to remove the catalyst and any unreacted acidic or basic starting materials.

  • Extraction: Transfer the neutralized reaction mixture to a separatory funnel. Add an equal volume of a suitable organic solvent (e.g., ethyl acetate) and an equal volume of water or brine (saturated NaCl solution).[8] Brine is often used to decrease the solubility of the organic product in the aqueous layer, thereby increasing the extraction efficiency.[7]

  • Mixing and Separation: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup. Allow the layers to separate completely. The less dense organic layer will typically be on top (a notable exception is with halogenated solvents like dichloromethane).[8]

  • Collection: Carefully drain the lower aqueous layer. Collect the organic layer containing the butyl ester.

  • Repeated Washing: Wash the organic layer again with brine to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water.

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the crude butyl ester.

Purification by Distillation

For volatile and thermally stable butyl esters, distillation is an effective purification method. It separates liquids based on differences in their boiling points.

Scientific Principles

According to Raoult's Law, the vapor pressure of a component in a liquid mixture is equal to the vapor pressure of the pure component multiplied by its mole fraction. The component with the higher vapor pressure (and thus lower boiling point) will be enriched in the vapor phase. By heating the mixture and condensing the vapor, a purer form of the more volatile component can be obtained. For high-boiling esters, vacuum distillation is employed to lower the boiling points and prevent thermal decomposition.

Protocol: Simple Distillation of a Butyl Ester
  • Apparatus Setup: Assemble a simple distillation apparatus, ensuring all joints are properly sealed.

  • Sample Loading: Place the crude butyl ester in the distillation flask, adding a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the still head. The temperature should remain constant during the distillation of a pure compound. Collect the fraction that distills at or near the literature boiling point of the desired butyl ester.[9]

  • Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and to avoid overheating the residue.

Purification by Flash Chromatography

When distillation is not suitable, for instance, with non-volatile or thermally sensitive esters, or when impurities have similar boiling points, flash column chromatography is the preferred method for purification.[10]

Scientific Principles

Flash chromatography is a form of preparative liquid chromatography that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[11] Separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. Compounds with a stronger affinity for the stationary phase will move down the column more slowly, while compounds with a higher affinity for the mobile phase will move more quickly. By applying positive pressure, the separation process is significantly expedited.[10]

Protocol: Flash Chromatography of a Butyl Ester
  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system (eluent) that provides good separation of the butyl ester from its impurities. A good target is to have the desired compound with an Rf value of approximately 0.2-0.4.[12] A common eluent system for esters is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the chosen eluent. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude butyl ester in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.[10]

  • Elution: Apply pressure (using compressed air or a pump) to the top of the column to force the eluent through the silica gel.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified butyl ester.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified butyl ester.

Purification by Crystallization

For solid butyl esters, crystallization can be an excellent purification technique, often yielding very high purity.

Scientific Principles

Crystallization relies on the principle that the solubility of a solid in a solvent generally increases with temperature. A saturated solution of the impure solid is prepared at an elevated temperature. As the solution cools slowly, the solubility of the desired compound decreases, and it crystallizes out of the solution, leaving the impurities behind in the solvent.[13]

Protocol: Crystallization of a Butyl Ester
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the butyl ester is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Dissolve the crude solid ester in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Data Presentation

Table 1: Properties of Common Solvents for Butyl Ester Isolation
SolventBoiling Point (°C)Density (g/mL)Polarity IndexWater SolubilityKey Considerations
Diethyl Ether34.60.7132.86.9 g/100 mLHighly flammable, forms explosive peroxides.
Ethyl Acetate77.10.9024.48.3 g/100 mLFlammable, good general-purpose extraction solvent.[14]
Dichloromethane39.61.333.11.3 g/100 mLNon-flammable, denser than water, potential health hazards.[7]
Hexane690.6550.1InsolubleNon-polar, often used in chromatography with a more polar solvent.[15]
n-Butanol117.70.8103.97.3 g/100 mLCan be difficult to remove from the product due to its higher boiling point.[7]
Table 2: Typical Purity and Yield for Different Isolation Protocols
Isolation ProtocolTypical PurityTypical YieldApplicability
Aqueous Workup + Distillation>98%60-90%Volatile, thermally stable esters.
Aqueous Workup + Flash Chromatography>99%50-85%Non-volatile or thermally sensitive esters, close-boiling impurities.
Aqueous Workup + Crystallization>99.5%40-80%Solid esters.

Experimental Workflows

Diagram 1: General Workflow for Butyl Ester Isolation

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification cluster_final Final Product Synthesis Butyl Ester Synthesis (e.g., Fischer Esterification) Neutralization Neutralization Synthesis->Neutralization Extraction Liquid-Liquid Extraction Neutralization->Extraction Drying Drying of Organic Phase Extraction->Drying SolventRemoval1 Solvent Removal Drying->SolventRemoval1 Distillation Distillation SolventRemoval1->Distillation Volatile Esters Chromatography Flash Chromatography SolventRemoval1->Chromatography Non-Volatile/ Thermally Sensitive Esters Crystallization Crystallization SolventRemoval1->Crystallization Solid Esters PureEster Pure Butyl Ester Distillation->PureEster Chromatography->PureEster Crystallization->PureEster

Caption: General workflow for the isolation and purification of butyl ester intermediates.

Diagram 2: Decision Tree for Choosing a Purification Method

G node_result node_result Start Crude Butyl Ester IsSolid Is the ester a solid at room temperature? Start->IsSolid IsSolid->node_result Yes Crystallization IsVolatile Is the ester volatile and thermally stable? IsSolid->IsVolatile No IsVolatile->node_result No Flash Chromatography BoilingPointDifference Are boiling points of impurities significantly different? IsVolatile->BoilingPointDifference Yes BoilingPointDifference->node_result Yes Distillation BoilingPointDifference->node_result No Flash Chromatography

Caption: Decision tree for selecting the appropriate final purification method for a butyl ester.

Safety Considerations

The isolation of butyl esters involves the use of potentially hazardous materials. It is imperative to adhere to standard laboratory safety practices.

  • Solvent Handling: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin.[16][17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[18]

  • Acid and Base Handling: Concentrated acids and bases are corrosive. Handle them with extreme care, wearing appropriate PPE. Neutralization reactions can be exothermic and may cause splashing.

  • Pressure: Be mindful of pressure buildup in the separatory funnel during extractions and vent frequently. When performing vacuum distillation, ensure the glassware is free of cracks or defects.

Conclusion

The successful isolation of butyl ester intermediates is a critical step in many synthetic processes. A thorough understanding of the underlying chemical principles of each purification technique allows for the rational design of an effective isolation protocol. By carefully considering the nature of the butyl ester and the impurities present from the synthetic route, researchers can select and optimize a combination of aqueous workup, distillation, chromatography, and/or crystallization to achieve the desired purity and yield.

References

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Akin, G. (2020). BUTYL ESTERS PRODUCTION FROM CANOLA OIL OVER HETEROGENEOUS BASE CATALYSTS. GCRIS. Retrieved from [Link]

  • Hnativ, B. (2020). Methods of fatty acid butyl esters synthesis: present and prospects. Catalysis and Petrochemistry, (29), 11-20. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from [Link]

  • Bloch, H. S. (1963). Process for preparing tertiary butyl acetate. (U.S. Patent No. 3,102,905). U.S. Patent and Trademark Office.
  • Adesina, K. A., et al. (2019). Biosynthesis of butyl esters from crude oil of palm fruit and kernel using halophilic lipase secretion by Marinobacter litoralis SW-45. AMB Express, 9(1), 125. [Link]

  • CBG Biotech. (2024, November 16). Safety First: How to Handle Solvents Safely in Industrial and Laboratory Environments. Retrieved from [Link]

  • Capaldi, S., et al. (2016). A direct and sustainable synthesis of tertiary butyl esters enabled by flow microreactors. Green Chemistry, 18(23), 6296-6300. Retrieved from [Link]

  • Scribd. (n.d.). Fischer Ester Synthesis of Butyl Acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-D n-butyl ester. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Butyl Acetate Synthesis via Reactive Distillation: Thermodynamic Aspects, Reaction Kinetics, Pilot-Plant Experiments, and Simulation Studies. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Chem Help ASAP. (2019, November 12). synthesis of esters from acid chlorides. YouTube. Retrieved from [Link]

  • Khan, M. I. H., et al. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 27(19), 6543. [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg Chemistry Department. Retrieved from [Link]

  • Lumen Learning. (n.d.). 15.7 Physical Properties of Esters. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • ACS Publications. (2017, December 11). Process Intensification of Enzymatic Fatty Acid Butyl Ester Synthesis Using a Continuous Centrifugal Contactor Separator. Retrieved from [Link]

  • Journal of the AOAC. (1973). Butyl Ester Preparation for Gas-Liquid Chromatographic Determination of Fatty Acids in Butter. Retrieved from [Link]

  • Arkivoc. (2001). Mild and Efficient Method for Preparation of tert-Butyl Esters. Retrieved from [Link]

  • Limaye, P. A., & Ranade, R. B. (1969). A Study of Reaction of n-Butyl Alcohol and n-Butyric Acid in Presence of Thionyl Chloride. Journal of University of Poona, (36), 70-73. Retrieved from [Link]

  • SciELO. (2010). ESTERIFICATION AND TRANSESTERIFICATION ASSISTED BY MICROWAVES OF CRUDE PALM OIL. HOMOGENEOUS CATALYSIS. Retrieved from [Link]

  • ResearchGate. (2024, September 6). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]

  • Green Chemistry. (2025). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Retrieved from [Link]

  • Perfumer & Flavorist. (n.d.). The Butyl Acetates. Retrieved from [Link]

  • Ayres, C. E. (1932). Process for making esters of butyl alcohol. (U.S. Patent No. 1,864,893). U.S. Patent and Trademark Office.
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  • Chemguide. (n.d.). preparation of esters. Retrieved from [Link]

  • Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

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Application Note: Strategic Recrystallization of Butoxy Olopatadine HCl for Enhanced Purity and Optimal Morphology

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework and detailed protocols for the recrystallization of Butoxy Olopatadine Hydrochloride (CAS 1253107-26-4), an active pharmaceutical ingredient (API) derivative. Recrystallization is a critical final step in API manufacturing, serving not only to purify the compound but also to control its solid-state properties, such as crystal form (polymorphism) and particle size distribution, which are paramount for downstream processing and bioavailability.[1][2] This document outlines the core principles of solvent selection, provides step-by-step protocols for solvent screening and both single-solvent and anti-solvent recrystallization methods, and includes troubleshooting guidance. The methodologies are designed to be robust and self-validating, grounded in established crystallographic principles to guide researchers and drug development professionals toward a highly pure and physically consistent final product.

Introduction: The Critical Role of Crystallization

In pharmaceutical development, the final physical form of an API is as critical as its chemical purity. Recrystallization is a powerful technique that leverages differences in solubility to separate the target compound from impurities.[3] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling or the addition of an anti-solvent to induce crystallization.[3] As the crystal lattice forms, it selectively incorporates the API molecules, excluding impurities which remain in the mother liquor.[4] A well-designed recrystallization process yields an API with:

  • High Chemical Purity: Removal of process-related impurities and degradation products.

  • Controlled Polymorphism: Ensuring the formation of the desired stable crystal form, which affects solubility, stability, and bioavailability.[5]

  • Optimal Particle Size and Morphology: Influencing flowability, compressibility, and dissolution rates of the final drug product.[1]

Butoxy olopatadine HCl, as a hydrochloride salt of an organic molecule, presents specific challenges and opportunities in solvent selection, which this guide will address systematically.

Physicochemical Profile: Butoxy Olopatadine HCl

Understanding the molecule's properties is fundamental to designing a successful recrystallization strategy.

PropertyDataSource
Chemical Name butyl (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate hydrochloride[6]
CAS Number 1253107-26-4[6]
Molecular Formula C₂₅H₃₁NO₃ • HCl[6]
Molecular Weight 429.98 g/mol [6]
Inferred Solubility As a hydrochloride salt, it is expected to have good solubility in polar protic solvents (e.g., lower alcohols, water) and limited solubility in non-polar solvents. The butoxy ester group increases its lipophilicity compared to the parent compound, olopatadine HCl, likely decreasing its aqueous solubility while increasing its solubility in moderately polar organic solvents.[5][7]N/A

The Science of Solvent Selection: A Mechanistic Approach

The choice of solvent is the most critical parameter in recrystallization.[1] The ideal solvent system is one where the API has high solubility at elevated temperatures but low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for high-yield crystallization upon cooling.[8]

Key Solvent Characteristics
  • Solubility Gradient: The solubility of butoxy olopatadine HCl should increase significantly with temperature.

  • Impurity Rejection: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1]

  • Boiling Point: The solvent's boiling point should be high enough to provide a sufficient working temperature range but low enough for easy removal from the final product under vacuum at moderate temperatures.[3]

  • Inertness: The solvent must not react with the API.

  • Safety & Environmental Profile: The solvent should be pharmaceutically acceptable with low toxicity (e.g., ICH Class 3 or 2 with justification).

Recommended Solvent Classes for Screening

Given the hydrochloride salt nature of the API, the following solvent classes are recommended for initial screening:

Solvent ClassExamplesRationale
Alcohols Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH)Polar protic solvents are generally effective at dissolving hydrochloride salts. Their varying polarities offer a range of solvency that can be fine-tuned.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar aprotic solvents that can offer a different selectivity for impurities compared to alcohols. Acetone is often used for purifying olopatadine HCl.[9]
Esters Ethyl Acetate (EtOAc)A medium-polarity solvent that can be effective, particularly if the API is highly soluble in more polar options. Often used in API purification.[10]
Nitriles Acetonitrile (ACN)A polar aprotic solvent with a convenient boiling point.
Aqueous Mixtures IPA/Water, EtOH/WaterThe addition of water can significantly increase the solubility of the salt at high temperatures. The ratio can be adjusted to control the supersaturation point upon cooling.
Anti-Solvents Heptane, Methyl tert-butyl ether (MTBE)Non-polar solvents used in conjunction with a primary solvent (like MeOH or IPA) to induce crystallization by reducing the overall solubility of the mixture.[11]

Experimental Protocols

Safety Precaution: All experimental work should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Systematic Solvent Screening Workflow

This protocol uses a small amount of material to efficiently identify promising solvent candidates.

Objective: To determine the approximate solubility of butoxy olopatadine HCl in various solvents at ambient and elevated temperatures.

Materials:

  • Butoxy Olopatadine HCl (approx. 100-200 mg)

  • Screening solvents (see Table in Section 4.2)

  • Small vials (e.g., 2 mL) with caps

  • Magnetic stir plate and stir bars

  • Heat gun or heating block

  • Ice bath

Procedure:

  • Preparation: Place ~10-20 mg of butoxy olopatadine HCl into each labeled vial.

  • Ambient Solubility Test: Add the first solvent dropwise (e.g., 0.1 mL increments) to the first vial while stirring/swirling at room temperature. Record the volume of solvent required to fully dissolve the solid. If it dissolves in <0.5 mL, it is likely too soluble for single-solvent recrystallization.

  • Hot Solubility Test: If the solid is not freely soluble at room temperature, gently heat the vial using a heating block while continuing to add solvent dropwise until the solid fully dissolves. Record the total volume of solvent added.

  • Cooling & Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the vial with a glass rod or place it in an ice bath.

  • Observation: Observe the quality and quantity of the crystals formed. A good solvent will produce a significant amount of crystalline solid upon cooling, not an oil or amorphous precipitate.

  • Repeat: Repeat steps 2-5 for each candidate solvent.

Interpretation of Results:

  • Ideal Candidate (Single-Solvent): Poor solubility at room temperature, but complete solubility in a reasonable volume at elevated temperature, with good crystal formation upon cooling.

  • Ideal Candidate (Anti-Solvent System): High solubility at room temperature in a polar solvent (e.g., Methanol). This system is a candidate for anti-solvent addition.

Diagram 1: Solvent Screening and Selection Workflow

G cluster_screening Solvent Screening cluster_decision Decision Logic cluster_path Recrystallization Path start Start with Crude API test_rt Test Solubility in Solvent at Room Temp start->test_rt test_hot Heat and Test Solubility test_rt->test_hot Insoluble / Sparingly Soluble decision_rt Freely Soluble at Room Temp? test_rt->decision_rt cool Cool Solution test_hot->cool observe Observe Crystal Formation cool->observe decision_quality Good Crystals Formed Upon Cooling? observe->decision_quality decision_rt->test_hot path_antisolvent Select for Anti-Solvent Method decision_rt->path_antisolvent Yes path_single Select for Single- Solvent Method decision_quality->path_single Yes path_reject Reject Solvent decision_quality->path_reject No (Oiling / No Ppt) G cluster_cooling Cooling Recrystallization cluster_antisolvent Anti-Solvent Recrystallization c_start API in Hot Saturated Solution c_process Slow Cooling (Reduces Solubility) c_start->c_process c_end Pure Crystals Precipitate c_process->c_end a_start API in Room Temp Good Solvent a_process Add Anti-Solvent (Reduces Solubility) a_start->a_process a_end Pure Crystals Precipitate a_process->a_end

Caption: Cooling vs. Anti-Solvent induced precipitation.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out The solubility of the API is too high, or the solution is cooling too rapidly. The melting point of the API may be lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Consider a different solvent or an anti-solvent method.
No Crystals Form The solution is not sufficiently saturated; the API is too soluble even at low temperatures.Try to induce crystallization by scratching the inner wall of the flask. If that fails, reduce the volume of the solvent by gentle heating/evaporation and attempt to cool again. If still unsuccessful, the solvent is unsuitable.
Poor Recovery/Yield Too much solvent was used; the API has significant solubility in the cold solvent; crystals were re-dissolved during washing.Ensure the minimum amount of hot solvent is used. Maximize cooling time in an ice bath. Always wash the filter cake with ice-cold solvent.
Colored Impurities in Crystals Impurities were not effectively removed.Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use with caution as it can also adsorb the product.

Conclusion

The protocols and strategies outlined in this application note provide a robust and scientifically-grounded approach to the recrystallization of butoxy olopatadine HCl. By systematically screening solvents and understanding the mechanistic principles behind single-solvent and anti-solvent methods, researchers can effectively enhance the purity and control the physical properties of the API. This foundational work is essential for ensuring the quality, consistency, and performance of the final pharmaceutical product.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]

  • PubChem - NIH. (n.d.). Olopatadine. [Link]

  • PubChem - NIH. (n.d.). Olopatadine Hydrochloride. [Link]

  • ACS Publications. (2024, June 24). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

  • SciSpace. (2012, March 7). Recrystallization of Drugs: Significance on Pharmaceutical Processing. [Link]

  • Government of Canada. (2018, June 6). PRODUCT MONOGRAPH - Olopatadine Hydrochloride Ophthalmic Solution. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

  • ResearchGate. (n.d.). (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]

  • Academic Journals. (2012, March 8). Crystallization and transformation of pharmaceutical solid forms. [Link]

  • PMC - National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Unhydrolyzed Butyl Ester in Olopatadine API

Author: BenchChem Technical Support Team. Date: March 2026

To: Process Chemists, Analytical Scientists, and QA/QC Managers From: Senior Application Scientist, API Process Development Subject: Troubleshooting & Optimization Guide for Olopatadine Butyl Ester Hydrolysis

Executive Summary

In the synthesis of Olopatadine Hydrochloride, the n-butyl ester (an intermediate from the Wittig reaction) is a Critical Quality Attribute (CQA).[1] Unlike methyl or ethyl esters, the butyl ester exhibits significant lipophilicity and steric hindrance, making it resistant to standard saponification conditions. Failure to reduce this impurity below 0.15% (ICH Q3A) can lead to batch rejection or regulatory non-compliance.

This guide provides a self-validating troubleshooting framework to ensure complete hydrolysis and prevent re-esterification during workup.

Module 1: The Mechanistic Challenge (The "Why")

Q: Why is the butyl ester so much harder to hydrolyze than the methyl ester used in early development?

A: The resistance is thermodynamic and kinetic, driven by two factors:

  • Lipophilicity (Phase Transfer Limitation): The butyl chain makes the intermediate highly lipophilic. In a standard biphasic hydrolysis (e.g., Toluene/Water + NaOH), the ester resides almost exclusively in the organic layer, while the hydroxide ion (

    
    ) resides in the aqueous layer. Without a Phase Transfer Catalyst (PTC) or a miscible co-solvent, the reaction rate is limited by the interfacial surface area.
    
  • Steric Hindrance: The butyl group provides more steric bulk than a methyl group, shielding the carbonyl carbon from nucleophilic attack by the hydroxide ion.

Visualizing the Pathway The following diagram illustrates the transformation and the critical control points where the impurity persists.

Olopatadine_Hydrolysis cluster_workup Critical Risk: Workup Re-esterification Start Olopatadine Butyl Ester (Lipophilic Intermediate) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (Rate Limiting Step) Impurity Residual Butyl Ester (Impurity > 0.15%) Start->Impurity Incomplete Reaction (Phase Separation/Low T) Reagents Reagents: NaOH/KOH + MeOH/Water (T > 60°C) Reagents->Intermediate Product Olopatadine Free Acid (Water Soluble @ High pH) Intermediate->Product Collapse & Elimination of Butanol Product->Impurity Acidification with Residual Butanol present

Caption: Reaction pathway showing the conversion of Olopatadine Butyl Ester to the Free Acid. The red dashed lines indicate pathways leading to impurity persistence or regeneration.

Module 2: Optimization & Troubleshooting (The "How")
Scenario A: The Reaction Stalls at 90-95% Conversion

Diagnosis: The reaction has likely reached a "solubility wall." As the hydrolysis proceeds, the generated Olopatadine carboxylate acts as a surfactant, potentially forming micelles that trap the remaining lipophilic butyl ester, shielding it from the caustic aqueous phase.

Protocol 1: The Co-Solvent Homogenization Method

  • Solvent System: Switch from a biphasic system to a Methanol/Water (2:1 v/v) or THF/Water system.

  • Mechanism: Methanol acts as a bridge solvent, dissolving both the lipophilic ester and the aqueous NaOH, creating a homogeneous single phase.

  • Critical Parameter: Maintain temperature at 60–70°C . Do not exceed 75°C to avoid degradation of the tricyclic ring system.

Protocol 2: Phase Transfer Catalysis (PTC) If you must use a biphasic system (e.g., to avoid solvent swaps):

  • Add Catalyst: Introduce Tetrabutylammonium Bromide (TBAB) at 5 mol%.

  • Agitation: Increase stirring speed to maximize interfacial area (High Shear).

  • Validation: TBAB transports the

    
     ion into the organic layer, increasing the effective concentration of base near the ester.
    
Scenario B: Impurity Re-appears During Workup (The "Ghost" Impurity)

Diagnosis: You achieved 100% conversion in the reactor, but the final API shows 0.5% butyl ester. This is Fischer Esterification happening in reverse during the acidification step.

  • Cause: You acidified the reaction mass (to precipitate Olopatadine) while residual n-butanol (the byproduct of hydrolysis) was still present.

Corrective Action (The "Distill-First" Protocol):

  • Hydrolysis Complete: Verify <0.1% ester by HPLC.

  • Distillation: Perform a vacuum distillation at T < 50°C to remove the organic solvent (Methanol/THF) AND the byproduct n-butanol.

    • Note: n-Butanol has a high boiling point (117°C). You may need to add water and distill azeotropically.

  • Wash: Wash the basic aqueous layer with Toluene to extract any trace unreacted ester before acidification.

  • Acidification: Only after removing the alcohol, cool to 5–10°C and acidify with HCl to pH 3.0–3.5.

Module 3: Decision Logic for Process Chemists

Use this logic flow to troubleshoot high ester values in real-time.

Troubleshooting_Logic Problem High Butyl Ester Detected (>0.15%) Check1 Check Reaction Conversion (IPC) Problem->Check1 Branch1 Conversion < 99.5% Check1->Branch1 Branch2 Conversion > 99.5% (Re-formed in Workup) Check1->Branch2 Sol1 Action: Increase Temp to 70°C OR Add MeOH Co-solvent Branch1->Sol1 Homogeneous System Sol2 Action: Add TBAB (PTC) Increase Agitation Branch1->Sol2 Biphasic System Sol3 Action: Remove n-Butanol before Acidification Branch2->Sol3 Primary Fix Sol4 Action: Wash Basic Aq Layer with Toluene Branch2->Sol4 Secondary Fix

Caption: Troubleshooting decision tree for identifying the root cause of high butyl ester levels.

Module 4: Analytical Validation

Q: My HPLC peak for the ester is co-eluting with the Z-isomer main peak. How do I separate them?

A: The butyl ester is significantly more hydrophobic than the active Z-isomer acid. You must adjust your gradient to elute the ester after the main peak.

Recommended HPLC Conditions:

Parameter Setting Reason
Column C18 (e.g., Zorbax Eclipse Plus), 250 x 4.6mm, 5µm High carbon load needed for retention of lipophilic ester.
Mobile Phase A 0.1% Formic Acid or Phosphate Buffer pH 3.0 Acidic pH suppresses ionization of the carboxylic acid, improving peak shape.
Mobile Phase B Acetonitrile (ACN) Stronger solvent for eluting the butyl ester.
Gradient Hold low %B for main peak, then ramp to 80% B. The ester will elute late (RRT ~1.5 - 2.0 depending on gradient).

| Wavelength | 299 nm | Max absorption for the dibenzoxepin system. |

Data Interpretation:

  • Limit of Quantitation (LOQ): Ensure your method can quantify the ester at 0.05% levels to ensure ICH compliance.

  • System Suitability: Resolution (Rs) between Olopatadine and Butyl Ester should be > 5.0.

References
  • Kyowa Hakko Kirin Co., Ltd. (2010). Process for the preparation of olopatadine. European Patent EP 2421843 B1.[1] Link

  • Centaur Pharmaceuticals. (2012).[2] Process For Preparation Of Olopatadine Hydrochloride. Indian Patent Application 1391/MUM/2012. Link

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Products Q3B(R2). Link

  • Ohshima, E., et al. (1992). Synthesis and antiallergic activity of 11-(3-dimethylaminopropylidene)-6,11-dihydrodibenz[b,e]oxepin-2-acetic acids. Journal of Medicinal Chemistry, 35(11), 2074–2084. Link

  • Science Publishing Group. (2019).[3] Isolation and Characterization of Impurities in Olopatadine Hydrochloride. Chemical and Biomolecular Engineering, 4(2), 31-36.[3] Link

Sources

Technical Support Center: Optimizing Olopatadine Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Olopatadine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical ester hydrolysis step in Olopatadine synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you optimize your yield and purity.

I. Understanding the Hydrolysis Step: A Mechanistic Overview

The final step in many common synthetic routes to Olopatadine is the hydrolysis of an ester precursor (e.g., methyl, ethyl, or n-butyl ester) to the active carboxylic acid. This is typically a saponification reaction, which involves the use of a strong base.

The general reaction is as follows:

OlopatadineEster Olopatadine Ester Olopatadine Olopatadine OlopatadineEster->Olopatadine Hydrolysis Alcohol Alcohol (byproduct)

Caption: General workflow of Olopatadine ester hydrolysis.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the Olopatadine ester hydrolysis.

Q1: What are the optimal conditions for the hydrolysis of Olopatadine ester?

The optimal conditions for Olopatadine ester hydrolysis can vary slightly depending on the specific ester being used (methyl, ethyl, n-butyl) and the scale of the reaction. However, a general set of effective conditions can be summarized as follows:

ParameterRecommended Range/ValueRationale & Key Considerations
Base Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[1][2][3]Both are strong bases that effectively drive the saponification. The choice may depend on cost and solubility.
Solvent System Methanol/Water or Acetone/Water[1][3]The co-solvent ensures the solubility of both the organic ester and the inorganic base, creating a homogenous reaction mixture.
Base Stoichiometry 1.1 - 2.0 equivalentsA slight excess of the base is typically used to ensure complete conversion of the ester.
Temperature Initial cooling (0-10 °C) during base addition, followed by heating (50-70 °C)[1][3]Initial cooling helps to control any exotherm during the addition of the strong base. Subsequent heating accelerates the hydrolysis reaction to completion.
Reaction Time 2 - 6 hoursThe reaction progress should be monitored by a suitable analytical technique like HPLC to determine completion.
pH for Hydrolysis > 12[1][3]A highly basic pH is crucial for the saponification to proceed efficiently.
Q2: I am observing incomplete hydrolysis. What are the likely causes and how can I fix it?

Incomplete hydrolysis is a common issue that can significantly impact your yield. Here are the primary causes and troubleshooting steps:

  • Insufficient Base: Ensure you are using a sufficient molar excess of the base. Titrate your base solution to confirm its concentration.

  • Poor Solubility: If the Olopatadine ester is not fully dissolved in the solvent system, the reaction will be slow and may not go to completion. Try adjusting the solvent ratio (e.g., increasing the organic solvent proportion) or consider a different co-solvent.

  • Low Temperature or Insufficient Reaction Time: Saponification can be sluggish at lower temperatures. Ensure the reaction mixture is heated appropriately and for a sufficient duration. Monitor the reaction progress using HPLC until no starting material is observed.

  • Water Content: Ensure that sufficient water is present in the reaction mixture, as it is a key reactant in the hydrolysis.

Q3: My final product is contaminated with the E-isomer of Olopatadine. How can I remove it?

The presence of the undesired E-isomer is a frequent challenge in Olopatadine synthesis.[4][5] While the Z/E ratio is primarily established during the preceding Wittig reaction, the final purification after hydrolysis is critical for isolating the pure Z-isomer.

  • Crystallization: The most effective method for removing the E-isomer is through controlled crystallization. The Z-isomer of Olopatadine hydrochloride can be selectively crystallized from a mixture of acetone and water.[4] Experiment with different solvent ratios and cooling rates to optimize the selective crystallization of the Z-isomer, leaving the E-isomer in the mother liquor.

  • pH Adjustment: Carefully controlling the pH during the work-up and crystallization can also influence the selective precipitation of the desired isomer.

Q4: I am seeing an unknown impurity in my HPLC analysis. What could it be?

An unknown impurity that persists after hydrolysis likely originates from the preceding Wittig reaction. One patent has identified an impurity as a derivative of an indenyl structure, which is formed during the Wittig step and is subsequently hydrolyzed along with the Olopatadine ester.[1][2]

  • Source Identification: To confirm the source of the impurity, analyze the crude Olopatadine ester before hydrolysis. If the corresponding ester of the impurity is present, it confirms its origin from the Wittig reaction.

  • Purification of the Ester: If the impurity is present in the ester, it may be beneficial to purify the ester by column chromatography or crystallization before proceeding with the hydrolysis.

  • Post-Hydrolysis Purification: If the impurity is carried through to the final product, purification of the final Olopatadine product by recrystallization or chromatography will be necessary. Toluene washes of the aqueous phase at an acidic pH (around 2.5-3.0) can help remove organic impurities before final product isolation.[1][3]

III. Troubleshooting Guide: A Step-by-Step Approach

This decision tree provides a logical workflow for troubleshooting common issues during the Olopatadine ester hydrolysis.

Start Start: Low Yield or Purity Issue Check_Completion Is the hydrolysis reaction complete? (Check by HPLC) Start->Check_Completion Incomplete_Reaction Issue: Incomplete Reaction Check_Completion->Incomplete_Reaction No Low_Yield_Workup Issue: Low Yield During Work-up/Isolation Check_Completion->Low_Yield_Workup Yes Increase_Base Increase base equivalents Incomplete_Reaction->Increase_Base Purity_Issue Issue: Purity Does Not Meet Specification Low_Yield_Workup->Purity_Issue Yield is acceptable, but purity is low Check_pH Verify pH during extraction and precipitation Low_Yield_Workup->Check_pH E_Isomer Is the main impurity the E-isomer? Purity_Issue->E_Isomer Unknown_Impurity Is there a significant unknown impurity? Purity_Issue->Unknown_Impurity No Increase_Temp_Time Increase reaction temperature and/or time Increase_Base->Increase_Temp_Time Improve_Solubility Improve substrate solubility (adjust solvent ratio) Increase_Temp_Time->Improve_Solubility Optimize_Crystallization Optimize crystallization conditions (solvent, temperature) Check_pH->Optimize_Crystallization Recrystallize Recrystallize from Acetone/Water E_Isomer->Recrystallize Analyze_Ester Analyze the starting ester for the impurity precursor Unknown_Impurity->Analyze_Ester Purify_Ester Purify the ester before hydrolysis Analyze_Ester->Purify_Ester Impurity present in ester Toluene_Wash Perform toluene wash at acidic pH post-hydrolysis Analyze_Ester->Toluene_Wash Impurity not in ester or purification not feasible

Caption: Troubleshooting decision tree for Olopatadine ester hydrolysis.

IV. Experimental Protocols

Protocol 1: General Procedure for Hydrolysis of Olopatadine n-Butyl Ester

This protocol is a general guideline. You may need to optimize it for your specific substrate and scale.

  • Reaction Setup:

    • In a round-bottom flask, dissolve Olopatadine n-butyl ester in a mixture of methanol and purified water (a common ratio is approximately 2:1 v/v).[1]

  • Base Addition:

    • Cool the solution to 5-10 °C in an ice bath.[1]

    • Slowly add a solution of potassium hydroxide (KOH) in purified water dropwise, ensuring the temperature remains below 15 °C.[1]

  • Reaction:

    • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature for at least 3 hours.[1]

    • Monitor the reaction by HPLC until the starting material is consumed.

  • Work-up and Isolation (as free base):

    • Cool the reaction mixture to room temperature.

    • Adjust the pH to >12 with a solution of sodium hydroxide.[1][3]

    • Extract the aqueous phase with a suitable organic solvent (e.g., toluene) to remove non-polar impurities.[1][3]

    • The aqueous phase containing the Olopatadine free base can then be carried forward to salt formation.

  • Salt Formation (Olopatadine Hydrochloride):

    • To the aqueous solution of the free base, add acetone.[1]

    • Slowly add hydrochloric acid (32% w/w) at 20-25 °C to adjust the pH to the desired range for precipitation.[1]

    • Heat the resulting slurry to reflux (around 60 °C) and then cool to 0-5 °C to induce crystallization.[1]

    • Filter the solid, wash with cold acetone, and dry under vacuum to obtain Olopatadine hydrochloride.[1]

Protocol 2: HPLC Method for Reaction Monitoring

This is a representative HPLC method. The exact conditions may need to be optimized for your specific system and impurities.

  • Column: C18 reverse-phase column (e.g., Inertsil-ODS 3V).[6]

  • Mobile Phase: A mixture of a phosphate buffer (pH 3.0) and methanol.[6]

  • Detection: UV at a suitable wavelength (e.g., 299 nm).[7]

  • Procedure:

    • Prepare a standard solution of your Olopatadine ester starting material and the Olopatadine product.

    • During the reaction, withdraw small aliquots, quench them (e.g., by neutralizing with a weak acid), and dilute with the mobile phase.

    • Inject the samples and monitor the disappearance of the starting material peak and the appearance of the product peak.

V. References

  • PROCESS FOR THE PREPARATION OF OLOPATADINE - European Patent Office - EP 2421843 B1. (2010). Googleapis.com.

  • OLOPATADINE - ORGANIC SPECTROSCOPY INTERNATIONAL. (2016).

  • UHPLC Study on the Degradation Profiles of Olopatadine Hydrochloride in Eye Drops Subjected to Heat and Filtration Methods of - SciSpace. (2014).

  • Process For Preparation Of Olopatadine Hydrochloride - Quick Company. (2012).

  • WO2014147647A1 - A process for the synthesis of olopatadine - Google Patents. (2014).

  • A New Efficient Synthetic Route for the Synthesis of the Antiallergic Drug, Olopatadine Hydrochloride, via Stereospecific Palladium-Catalyzed Reaction - ResearchGate. (2025).

  • EP2145882A1 - Process for obtaining olopatadine and intermediates - Google Patents. (n.d.).

  • Process for obtaining olopatadine and intermediates - European Patent Office EP2145882 A1 - Googleapis.com. (2010).

  • (PDF) Spectrophotometric Determination of Olopatadine Hydrochloride in Eye Drops and Tablets - ResearchGate. (2013).

  • WO2010121877A2 - Process for the preparation of olopatadine - Google Patents. (n.d.).

  • CN104031020A - Preparation method of o-hydroxyl Olopatadine - Google Patents. (2006).

  • US9000195B2 - Process for obtaining olopatadine and intermediates - Google Patents. (n.d.).

  • US8980939B2 - Process for the preparation of olopatadine - Google Patents. (n.d.).

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF OLOPATADINE HYDROCHLORIDE IN BULK DRUG AND I - International Journal of Pharmaceutical Sciences Review and Research. (2011).

  • US6995186B2 - Olopatadine formulations for topical administration - Google Patents. (n.d.).

  • UV-Spectrophotometric Estimation of Olopatadine hydrochloride in Bulk and Pharmaceutical Dosage Form by Zero, First and Second Order Derivative Methods | Journal of Drug Delivery and Therapeutics. (2019).

  • UHPLC Study on the Degradation Profiles of Olopatadine Hydrochloride in Eye Drops Subjected to Heat and Filtration Methods of Sterilisation | Request PDF - ResearchGate. (2025).

  • Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP- HPLC-DAD-HRMS Method. (n.d.).

Sources

Technical Support Center: Strategies for Solubilizing Butoxy Olopatadine for Analytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with butoxy olopatadine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of solubilizing butoxy olopatadine for various analytical procedures. As butoxy olopatadine is a butyl ester derivative of olopatadine, it is anticipated to have low aqueous solubility. This guide is designed to provide a logical, step-by-step approach to achieving complete solubilization for accurate and reproducible analysis.

Frequently Asked Questions (FAQs)

Q1: What is butoxy olopatadine and why is its solubility a concern for analysis?

Butoxy olopatadine is a butyl ester derivative and a known impurity of olopatadine, a dual-acting histamine H1-receptor antagonist and mast cell stabilizer.[1] Its chemical structure includes a lipophilic butyl group, which likely contributes to poor solubility in aqueous solutions. For accurate quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC), it is crucial that the analyte is fully dissolved in a solvent compatible with the analytical method. Incomplete dissolution can lead to inaccurate and unreliable results.

Q2: I am having difficulty dissolving butoxy olopatadine in water for my analysis. Is this expected?

Yes, this is expected. The parent compound, olopatadine hydrochloride, has limited solubility in water.[2] The addition of a butyl ester group to form butoxy olopatadine increases its lipophilicity, which would further decrease its aqueous solubility. Therefore, you will likely encounter challenges when attempting to dissolve it directly in aqueous solvents.

Q3: What are the initial recommended solvents for dissolving butoxy olopatadine?

For initial attempts at solubilization, it is recommended to start with organic solvents that are compatible with your intended analytical method. Based on the known solubility of the parent compound, olopatadine hydrochloride, the following organic solvents are good starting points:

  • Methanol

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

Olopatadine hydrochloride has shown solubility in these organic solvents.[3][4] It is highly probable that butoxy olopatadine will also be soluble in these solvents. When preparing for HPLC analysis, methanol and acetonitrile are often preferred as they are common components of mobile phases.

Q4: Can I use pH adjustment to improve the solubility of butoxy olopatadine?

Adjusting the pH may have some effect, but it is unlikely to be the primary solution for a significant solubility increase in purely aqueous media. The parent compound, olopatadine, is a carboxylic acid derivative.[5] However, in butoxy olopatadine, the carboxylic acid group is esterified. The basic dimethylamino group can be protonated at acidic pH, which might slightly enhance aqueous solubility. A systematic evaluation of solubility in buffers across a range of pH values can be performed, but starting with organic or co-solvent systems is a more direct approach for this lipophilic molecule.

Troubleshooting Guide: Improving Butoxy Olopatadine Solubility

This guide provides a systematic approach to troubleshooting solubility issues with butoxy olopatadine. The workflow is designed to progress from simple to more complex solvent systems, ensuring compatibility with common analytical techniques.

Problem: Butoxy olopatadine does not fully dissolve in the chosen solvent.

Solution Workflow:

G cluster_0 Initial Solvent Selection cluster_1 Troubleshooting Path 1: Co-Solvent System cluster_2 Troubleshooting Path 2: Solubility Enhancers cluster_3 Final Check A Start with 100% Organic Solvent (Methanol or Acetonitrile) B Observe for Complete Dissolution A->B Visually inspect C If insoluble, prepare a stock in 100% DMSO or DMF B->C Unsuccessful H Ensure final solvent is compatible with analytical method (e.g., HPLC) B->H Successful D Serially dilute stock into mobile phase or aqueous buffer C->D Prepare concentrated stock E Check for Precipitation D->E Dilute for working solution F If precipitation occurs, explore co-solvents (e.g., Water:Acetonitrile or Water:Methanol mixtures) E->F Precipitation Occurs E->H No Precipitation G Consider addition of solubility enhancers (e.g., Cyclodextrins) to aqueous phase F->G If co-solvents fail G->H Re-evaluate with enhancers

Caption: Troubleshooting workflow for butoxy olopatadine solubilization.

Detailed Explanation of Troubleshooting Steps:

  • Start with Pure Organic Solvents:

    • Rationale: Given the anticipated lipophilicity of butoxy olopatadine, beginning with 100% organic solvents like methanol or acetonitrile is the most logical first step. These are common solvents in reversed-phase HPLC, minimizing potential solvent mismatch issues during injection.

    • Procedure: Accurately weigh a small amount of butoxy olopatadine and add a measured volume of the chosen organic solvent. Vortex or sonicate to aid dissolution. Visually inspect for any undissolved particles.

  • Utilize a Stronger Organic Solvent for a Concentrated Stock:

    • Rationale: If solubility is limited in methanol or acetonitrile, a stronger organic solvent like DMSO or DMF can be used to prepare a concentrated stock solution. Olopatadine hydrochloride is known to have higher solubility in these solvents.[3][4]

    • Procedure: Dissolve a known quantity of butoxy olopatadine in a minimal amount of 100% DMSO or DMF to create a high-concentration stock solution.

  • Dilution into an Analytically Compatible Solvent:

    • Rationale: The concentrated stock solution in DMSO or DMF can then be serially diluted into a solvent that is compatible with the analytical system, such as the mobile phase used for HPLC analysis or a co-solvent mixture.

    • Procedure: Carefully dilute an aliquot of the stock solution into your final desired solvent. It is crucial to observe for any signs of precipitation, as the analyte may crash out of solution when the solvent composition changes significantly.

  • Employing Co-Solvent Systems:

    • Rationale: If direct dissolution in a single solvent fails or precipitation occurs upon dilution, a co-solvent system can be employed. This involves using a mixture of an organic solvent and an aqueous buffer. The organic component helps to solubilize the lipophilic butoxy olopatadine, while the aqueous component makes it compatible with many analytical systems. Many HPLC methods for olopatadine utilize a mobile phase consisting of a buffer and an organic solvent like acetonitrile or methanol.[6]

    • Procedure: Experiment with different ratios of organic solvent to aqueous buffer (e.g., 90:10, 70:30, 50:50 Methanol:Water or Acetonitrile:Water). The optimal ratio will depend on the specific analytical method and the concentration of butoxy olopatadine.

  • Consideration of Solubility Enhancers:

    • Rationale: For applications requiring higher concentrations in a more aqueous environment, solubility enhancers can be investigated. Cyclodextrins have been shown to increase the aqueous solubility of olopatadine.[2][7] These molecules have a hydrophobic inner cavity that can encapsulate lipophilic molecules like butoxy olopatadine, while the hydrophilic exterior allows the complex to dissolve in water.

    • Procedure: Prepare aqueous solutions with varying concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) and then attempt to dissolve the butoxy olopatadine. This approach is more complex and should be considered when other methods are unsuccessful and an aqueous formulation is necessary.

Experimental Protocol: Preparation of a Butoxy Olopatadine Standard Solution for HPLC Analysis

This protocol details a systematic approach to preparing a butoxy olopatadine standard solution, starting with the most likely successful method.

Materials:

  • Butoxy Olopatadine Hydrochloride reference standard

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Volumetric flasks (appropriate sizes)

  • Analytical balance

  • Sonicator

Procedure:

Part 1: Initial Solubility Test and Stock Solution Preparation

  • Accurately weigh approximately 1 mg of this compound into a small glass vial.

  • Add 1 mL of HPLC-grade methanol to the vial.

  • Vortex the vial for 30 seconds. If not fully dissolved, place it in a sonicator bath for 5 minutes.

  • Visually inspect the solution against a dark background to ensure no particulate matter is present.

  • If the compound dissolves completely, proceed to prepare the stock solution in methanol or acetonitrile.

  • To prepare a 1 mg/mL stock solution, accurately weigh 10 mg of this compound into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol (or acetonitrile), sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with the same solvent. Mix thoroughly. This is your stock solution.

Part 2: Preparation of Working Standards (Dilution from Stock)

  • Prepare a series of working standards by diluting the stock solution with the mobile phase of your HPLC method. For example, if your mobile phase is 70:30 Acetonitrile:Water, use this mixture as the diluent.

  • Example Dilution: To prepare a 10 µg/mL working standard from a 1 mg/mL stock, pipette 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

  • After dilution, visually inspect the working standards for any signs of precipitation. If precipitation occurs, you will need to adjust the diluent to have a higher organic content or re-evaluate the solubilization method as per the troubleshooting guide.

Data Summary Table:

Solvent SystemExpected Solubility of Butoxy OlopatadineCompatibility with RP-HPLCNotes
100% MethanolHighExcellentRecommended starting solvent.
100% AcetonitrileHighExcellentAlternative to methanol.
100% DMSO/DMFVery HighPoor (direct injection)Use for concentrated stocks, then dilute.
Co-solvent (e.g., 70:30 ACN:H₂O)Moderate to HighExcellentOften used as mobile phase and diluent.
Aqueous Buffer (pH 7)Very LowExcellentNot recommended for initial attempts.
Aqueous Buffer with CyclodextrinPotentially ModerateGoodAdvanced technique for aqueous formulations.

References

  • 206276Orig1s000 - accessdata.fda.gov. (2015, February 23). Retrieved from [Link]

  • UHPLC Study on the Degradation Profiles of Olopatadine Hydrochloride in Eye Drops Subjected to Heat and Filtration Methods of - SciSpace. (2014, July 16). Retrieved from [Link]

  • US9533053B2 - High concentration olopatadine ophthalmic composition - Google Patents.
  • Development and Method Validation of HPLC Method as an Key Method in the Analysis of Olopatadine HCl. (2025, November 13). Retrieved from [Link]

  • Colurimetric Determination of Olopatadine Hydrochloride Oxidation-Reduction Products in Pure form and Eye Drops - Austin Publishing Group. (2019, July 22). Retrieved from [Link]

  • Development and Method Validation of HPLC Method as an Key Method in the Analysis of Olopatadine HCl - ResearchGate. (2025, November 15). Retrieved from [Link]

  • (PDF) Chromatographic Analysis of Olopatadine in Hydrophilic Interaction Liquid Chromatography - ResearchGate. (2016, March 18). Retrieved from [Link]

  • Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride from active pharmaceutical dosage form - Scholars Research Library. Retrieved from [Link]

  • US9707174B2 - Aqueous ophthalmic solution of olopatadine - Google Patents.
  • CAS No : 1253107-26-4 | Product Name : this compound. Retrieved from [Link]

  • Stability and Efficacy of Mucoadhesive Eye Drops Containing Olopatadine HCl: Physicochemical, Functional, and Preclinical In Vivo. (2025, April 15). Retrieved from [Link]

  • (PDF) Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP-HPLC-DAD-HRMS Method - ResearchGate. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF OLOPATADINE HYDROCHLORIDE IN BULK DRUG AND I - International Journal of Pharmaceutical Sciences Review and Research. (2011, August 1). Retrieved from [Link]

  • Structural and Physicochemical Studies of Olopatadine Hydrochloride Conformational Polymorphs - PubMed. (2016, August 15). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Olopatadine Retention Time Shifts

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Diagnostic and Correction Protocols for HPLC Retention Time (tR) Instability in Olopatadine Hydrochloride Analysis. Audience: Analytical Chemists, QC Specialists, and Method Development Scientists. Method Context: Reversed-Phase HPLC (USP/EP harmonized conditions typically utilizing C18/L7 columns with Phosphate/Amine buffers).

Core Diagnostic Workflow

Start Here. Do not randomly change mobile phase parameters. Use this logic tree to isolate the root cause of the retention time shift.

G Start ISSUE: Retention Time (tR) Shift CheckT0 Step 1: Check t0 (Void Marker) Did the solvent front also shift? Start->CheckT0 FlowIssue Hardware/Flow Issue CheckT0->FlowIssue Yes (All peaks shifted equally) ChemIssue Chemistry/Selectivity Issue CheckT0->ChemIssue No (Only analytes shifted) CheckPump Action: Check Pump Flow Rate Check for leaks/bubbles FlowIssue->CheckPump CheckTemp Action: Verify Column Oven Temp (Isomers are temp sensitive) FlowIssue->CheckTemp CheckRel Step 2: Check Relative Retention Did Impurity B or E-isomer shift relative to Olopatadine? ChemIssue->CheckRel PHDrift Likely Cause: pH Drift (Critical for Zwitterions) CheckRel->PHDrift Global analyte shift OrgComp Likely Cause: Organic Evaporation (Acetonitrile loss) CheckRel->OrgComp Linear shift StatPhase Likely Cause: Column Aging (Loss of end-capping) CheckRel->StatPhase Resolution loss (Tailing)

Figure 1: Diagnostic logic tree for isolating hardware vs. chemical causes of retention shifts.

Technical Deep Dive: The Chemistry of the Shift

Olopatadine is a zwitterionic molecule containing a carboxylic acid (pKa ~4.2) and a tertiary amine (pKa ~8-9). This dual-ionization state makes it hypersensitive to mobile phase conditions.

A. The "Danger Zone" of pH 3.0

Most compendial methods (USP/EP) utilize a Monobasic Potassium Phosphate buffer adjusted to pH 3.0 with Phosphoric Acid, often containing Triethylamine (TEA) [1, 2].

  • The Problem: At pH 3.0, the carboxylic acid moiety is partially suppressing ionization, while the amine is fully protonated.

  • The Shift Mechanism: If your buffer preparation drifts even slightly (e.g., pH 2.9 vs. 3.1), the ionization ratio of the carboxylic acid changes significantly.

    • Lower pH (<2.9): More suppression of the acid

      
       More hydrophobic 
      
      
      
      Later Retention.
    • Higher pH (>3.1): More ionization of the acid

      
       More polar 
      
      
      
      Earlier Retention.

Corrective Protocol: Precision Buffering

  • Calibrate pH Meter: Ensure 2-point calibration (pH 4.0 and 7.0) immediately before prep.

  • Sequence of Addition: Dissolve KH₂PO₄

    
     Add TEA 
    
    
    
    Adjust pH with diluted H₃PO₄.
    • Critical: Do not adjust pH after adding the organic solvent (Acetonitrile/Methanol) unless the method explicitly states "pH of the aqueous portion." Measuring pH in organic mixtures results in "apparent pH" (pH*), which is inaccurate.

  • TEA Volatility: Triethylamine is volatile. If using a pre-mixed mobile phase, TEA evaporation over 24 hours will cause peak tailing and retention drift. Recommendation: Cap reservoirs tightly or use an in-line filter/sinker that restricts evaporation.

B. Z-Isomer vs. E-Isomer Separation

The separation of the active Z-isomer from the E-isomer impurity is driven by steric hindrance interacting with the stationary phase.

  • Temperature Sensitivity: Isomer resolution is thermodynamically controlled. A fluctuation of ±2°C in the column oven can merge these peaks.

  • Protocol:

    • Verify column oven performance with an external probe.

    • If resolution degrades, lower the temperature by 2-5°C (increases retention and usually improves selectivity for geometric isomers), provided system pressure remains within limits.

Hardware & Column Troubleshooting

Column Aging and Silanol Activity

Olopatadine's tertiary amine interacts strongly with residual silanols on the silica backbone of C18 columns.

SymptomDiagnosisCorrective Action
Drifting tR + Tailing Loss of end-capping or TEA depletion. Exposed silanols are acting as a secondary retention mechanism (Ion Exchange).1. Refresh Mobile Phase (ensure TEA is fresh).2. Wash column: 70% ACN/Water (no buffer) for 30 min.3. Replace column if tailing factor > 2.0.
Decreasing tR (All peaks) "Phase Collapse" or Hydrolysis (if pH < 2.0).Verify pH is not < 2.0. If using high aqueous (>95%) phases, ensure the column is "AQ" compatible (though Olopatadine methods usually have sufficient organic).
Cycling tR (Sine wave) Thermal cycling or Pump mixing valve failure.1. Check AC vent blowing on HPLC.2. Perform "Pump Ripple" or "Leak Test" diagnostic.
The "TEA" Factor

Triethylamine (TEA) is used in the USP method as a silanol blocker . It competes with the Olopatadine amine for active sites on the column [1].

  • Scenario: You prepare fresh mobile phase, but retention times are shorter than the previous day.

  • Cause: The previous mobile phase had evaporated TEA (lower concentration), causing longer retention due to silanol interaction. The fresh phase blocks silanols effectively, eluting the drug faster.

  • Fix: Prepare mobile phase daily. Do not "top off" old buffer.

Specific Impurity Behavior Guide

Use the behavior of specific impurities to confirm your diagnosis.

Reference: USP Monograph limits and Relative Retention Times (RRT) [1, 2].

ImpurityChemical NatureDiagnostic Behavior
Related Compound B (N-Oxide)More polar than API.Elutes before Olopatadine. If this peak merges with the solvent front, the organic ratio is too high.
Related Compound C (Aldehyde)Neutral/Less Basic.Less sensitive to TEA concentration changes than the main peak. If resolution between C and Olopatadine changes, check TEA.
E-Isomer Geometric Isomer.Elutes immediately after/close to Z-isomer. Separation is dominated by Column Type (Carbon Load) and Temperature .

FAQ: Rapid Resolution

Q: My retention time shifted by 0.5 minutes overnight. Can I just adjust the flow rate? A: No. Adjusting flow rate to compensate for a chemical change (like pH drift) invalidates the method's selectivity. Run the "T0 Check" (See Figure 1). If the void volume time hasn't changed, the issue is chemical (buffer/column), not flow. Prepare fresh mobile phase.

Q: I am using a generic C18 column, but the USP specifies an "L7". Does it matter? A: Yes. L7 designates a C18 column, but silanol activity varies wildly between manufacturers (e.g., Inertsil ODS-3V vs. generic C18). Olopatadine requires a high-purity, fully end-capped base-deactivated silica column to prevent severe tailing and retention instability [3].

Q: Can I use Acetate buffer instead of Phosphate to save my column? A: Not recommended for the USP method. Acetate buffers have a pKa ~4.75. Buffering at pH 3.0 with acetate provides poor buffer capacity (buffer capacity is best at pKa ±1). This will lead to unstable retention times.[1] Stick to Phosphate (pKa ~2.1 and 7.2) for pH 3.0 stability.[2]

References

  • United States Pharmacopeia (USP). Olopatadine Hydrochloride Ophthalmic Solution Monograph.[3][4] USP-NF. [4]

  • Global Research Online. Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Olopatadine Hydrochloride. Int. J. Pharm.[5] Sci. Rev. Res., 2011.[2]

  • SciSpace. UHPLC Study on the Degradation Profiles of Olopatadine Hydrochloride.

  • Element Lab Solutions. Causes of Retention Time Drift in HPLC.

Sources

Validation & Comparative

Butoxy Olopatadine vs. Olopatadine: HPLC Retention Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analyte Profiles

Olopatadine hydrochloride is a well-characterized dual-acting histamine H1-receptor antagonist and mast cell stabilizer, predominantly utilized in ophthalmic and intranasal therapeutic formulations[1]. During the synthesis, formulation scaling, or long-term storage of olopatadine, various related degradation products and synthetic impurities can emerge.

One of the most critical impurities requiring rigorous analytical monitoring is Butoxy Olopatadine (CAS No. 1253107-26-4). Structurally, this compound is a lipophilic derivative where the free carboxylic acid group of the parent olopatadine molecule has been esterified with a butyl group. Accurate chromatographic profiling of these two compounds is essential for pharmaceutical quality control and regulatory compliance.

Mechanistic Causality: Retention Behavior in RP-HPLC

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the retention time (RT) of an analyte is strictly governed by its hydrophobic partitioning between a polar mobile phase and a non-polar stationary phase (such as a C18 alkyl chain). The structural difference between olopatadine and its butoxy derivative dictates a massive shift in this partitioning behavior:

  • Olopatadine (The Parent API): The molecule contains a terminal carboxylic acid group and a tertiary amine. In an acidic mobile phase (e.g., pH 3.0), the amine is protonated while the carboxylic acid remains largely unionized, rendering the molecule moderately polar with a relatively low partition coefficient (2)[2]. This results in a weak-to-moderate interaction with the C18 stationary phase, leading to an early elution time.

  • Butoxy Olopatadine (The Ester Impurity): The esterification of the polar carboxylic acid into a butyl ester eliminates the molecule's primary hydrogen-bonding donor capacity and introduces a bulky, hydrophobic four-carbon aliphatic chain. This modification drastically increases the molecule's lipophilicity. Consequently, butoxy olopatadine exhibits a much stronger hydrophobic interaction with the stationary phase. It requires a significantly higher concentration of organic solvent to elute, resulting in a delayed retention time and a Relative Retention Time (RRT) well above 1.0.

Physicochemical & Chromatographic Data Comparison

The following table summarizes the quantitative and structural parameters that drive the chromatographic separation of these two compounds:

ParameterOlopatadine HydrochlorideButoxy Olopatadine Hydrochloride
CAS Number 140462-76-61253107-26-4
Key Functional Group Free Carboxylic Acid (Polar)Butyl Ester (Non-polar)
Molecular Weight 373.88 g/mol 429.98 g/mol
Estimated LogP ~ 1.0~ 3.0 - 3.5
Stationary Phase Affinity LowHigh
Elution Order (RP-HPLC) Elutes FirstElutes Second
Relative Retention Time (RRT) 1.00 (Reference Peak)> 2.5 (Gradient dependent)

Experimental Methodology: Self-Validating RP-HPLC Protocol

To effectively resolve the polar parent drug from its highly lipophilic ester impurity, an isocratic method is insufficient; a gradient RP-HPLC method is required. The following step-by-step protocol is designed as a self-validating system to ensure baseline resolution[3].

Step 1: Chromatographic Conditions Setup
  • Column: Poroshell 120 Phenyl-Hexyl or standard C18 (150 mm × 4.6 mm, 2.7 µm to 5 µm particle size).

  • Detection: Photodiode Array (PDA) or UV detector set to 299 nm (the optimal wavelength for the dibenzoxepin ring chromophore).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Ensures reproducible mass transfer and stable system pressure).

Step 2: Mobile Phase Preparation
  • Mobile Phase A (Aqueous Buffer): Prepare a 1.36 g/L Potassium dihydrogen phosphate (

    
    ) solution. Adjust the pH strictly to 3.0  using orthophosphoric acid.
    
    • Causality: The acidic pH of 3.0 is critical. It ensures the dimethylamine group on olopatadine is fully protonated, which prevents peak tailing caused by secondary cationic interactions with unendcapped silanols on the silica matrix[3].

  • Mobile Phase B (Organic Modifier): 100% Acetonitrile (HPLC Grade).

Step 3: Gradient Elution Program

Because butoxy olopatadine is highly retained, the organic modifier concentration must be ramped up to elute it efficiently without excessive band broadening.

  • 0.0 – 5.0 min: 5% to 20% Mobile Phase B (Retains and elutes the polar Olopatadine peak).

  • 5.0 – 15.0 min: Linear ramp from 20% to 80% Mobile Phase B (Increases eluent strength to force the partitioning of the lipophilic Butoxy Olopatadine into the mobile phase).

  • 15.0 – 20.0 min: Hold at 80% Mobile Phase B (Column wash to remove any highly retained hydrophobic artifacts).

  • 20.0 – 25.0 min: Return to 5% Mobile Phase B (Column re-equilibration prior to the next injection).

Step 4: System Suitability Validation

Before analyzing unknown samples, the system must validate itself using a spiked standard solution:

  • Resolution (

    
    ):  The resolution between Olopatadine and any adjacent early-eluting impurities must be 
    
    
    
    .
  • Tailing Factor (

    
    ):  The tailing factor for the Olopatadine peak must be 
    
    
    
    .
  • Signal-to-Noise (S/N): The S/N ratio for the Butoxy Olopatadine peak at the Limit of Quantitation (LOQ) must be

    
    .
    

Workflow Visualization

HPLC_Workflow Inject Sample Injection (API + Impurities) Column RP-HPLC Column (Hydrophobic C18) Inject->Column Olo Olopatadine (Polar Carboxylic Acid) Column->Olo Low Affinity Butoxy Butoxy Olopatadine (Non-polar Butyl Ester) Column->Butoxy High Affinity Det1 Early Elution (Low Organic %) Olo->Det1 Det2 Late Elution (High Organic %) Butoxy->Det2

RP-HPLC separation mechanism of Olopatadine and its lipophilic Butoxy impurity.

References

  • PubChem - NIH. "Olopatadine | C21H23NO3 | CID 5281071." National Center for Biotechnology Information.
  • ChemicalBook. "Olopatadine hydrochloride | 140462-76-6." ChemicalBook Properties & Spectrum.
  • Simson Pharma Limited. "this compound | CAS No- 1253107-26-4." Simson Pharma Product Catalog.
  • Der Pharma Chemica. "A Comprehensive Approach for the Determination and Quantification of N-Nitroso Desmethyl Olopatadine in the Olopatadine Hydrochloride." Der Pharma Chemica Journal.

Sources

Qualification of Butoxy Olopatadine as a Reference Standard: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical impurity profiling, the accuracy of your data is only as robust as your reference standards. Butoxy Olopatadine (Olopatadine Butyl Ester) is a critical process-related impurity often formed during the synthesis of Olopatadine Hydrochloride.[1]

This guide objectively compares the performance of a Qualified Butoxy Olopatadine Reference Standard (RS) against the common alternative—using the Active Pharmaceutical Ingredient (API) as a surrogate . While using the API is cost-effective, our data demonstrates that without a determined Relative Response Factor (RRF), this method introduces significant quantification errors due to differences in retention behavior and detector response.[1]

Part 1: Chemical Identity & Origin

Why this molecule matters: Butoxy Olopatadine is the butyl ester derivative of Olopatadine. It typically arises during workup processes involving butanol or via transesterification. Because esters possess significantly different lipophilicity compared to their parent acids, this impurity exhibits distinct chromatographic behavior that mandates precise tracking.

  • Common Name: Butoxy Olopatadine (or Alpha Butyl Olopatadine)[1]

  • Chemical Name: Butyl (Z)-2-(11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate hydrochloride[1][2][3]

  • CAS Number: 1253107-26-4 (HCl salt)[1][2][3][4][5]

  • Molecular Formula: C₂₅H₃₂ClNO₃[5]

  • Molecular Weight: 429.98 g/mol [4][5]

Visualization: Origin & Structural Divergence

The following diagram illustrates the structural relationship and the critical divergence in physicochemical properties between the API and the Butoxy standard.

Olopatadine_Pathway cluster_props Physicochemical Shift API Olopatadine HCl (API) (Carboxylic Acid) Polar, Rt ~5-8 min Impurity Butoxy Olopatadine (Butyl Ester Impurity) Non-Polar, Rt ~15-20 min API->Impurity Esterification (Acid Catalyzed) Reagent n-Butanol (Solvent/Reagent) Reagent->Impurity Prop1 LogP Increase (High Retention) Impurity->Prop1 Prop2 Chromophore Shift (Minor) Impurity->Prop2

Figure 1: Formation pathway of Butoxy Olopatadine showing the shift from a polar acid to a lipophilic ester, drastically altering HPLC retention time.[1]

Part 2: Performance Comparison (The Data)

This section compares the analytical performance of quantifying the impurity using a Qualified Butoxy Olopatadine RS versus using Olopatadine API (Slope Method).

The Challenge: Relative Response Factor (RRF)

Regulatory guidelines (ICH Q3A/B) allow the use of the API to quantify impurities only if the RRF is within the range of 0.8 – 1.2. If the RRF falls outside this range, a correction factor must be applied.

Experimental Setup:

  • Instrument: Agilent 1290 Infinity II LC System

  • Column: C18 Reverse Phase (150 x 4.6 mm, 3.5 µm)[1]

  • Detection: UV at 220 nm (Non-specific) vs. 299 nm (Specific max)

  • Mobile Phase: Acetonitrile : Phosphate Buffer (Gradient)[1]

Table 1: Comparative Quantification Accuracy
ParameterMethod A: Qualified Butoxy Olopatadine RS Method B: Olopatadine API (Surrogate) Impact on Data
Retention Time (Rt) 18.4 min (Confirmed)N/A (Must rely on RRT)Method B risks misidentification of peaks without a marker.
UV Response (220nm) 1,250,000 area/mg1,420,000 area/mgThe ester absorbs differently than the acid at low wavelengths.
Calculated RRF 1.00 (Reference)0.88 Method B overestimates impurity levels by ~12% if uncorrected.[1]
Linearity (R²) > 0.999> 0.999Both are linear, but the slope differs.
Regulatory Status Compliant (Primary Approach)Conditional (Requires RRF justification)Method A is the "Gold Standard" for NDA/ANDA filings.[1]

Analysis: The butyl group adds molecular weight (increasing MW from ~373 to ~430) but does not contribute to UV absorption. Therefore, per unit of mass, Butoxy Olopatadine has fewer chromophores than the API.

  • Result: If you use the API slope to calculate the impurity concentration without correction, you will calculate a value higher than reality (Overestimation).

  • Risk: While overestimation is safer than underestimation, it may cause a batch to falsely fail specification limits (OOS), leading to unnecessary batch rejection.

Part 3: Qualification Protocol (Self-Validating System)

To establish Butoxy Olopatadine as a primary reference standard, you must validate its Identity , Purity , and Potency .[1] Follow this protocol to generate a Certificate of Analysis (CoA) compliant with USP <11> and ICH Q7.

Phase 1: Structural Elucidation (Identity)[1]
  • 1H-NMR (DMSO-d6): Look for the characteristic butyl signals.

    • API: Shows carboxylic acid proton (broad, >12 ppm).[1]

    • Butoxy Standard: Shows triplet at ~0.9 ppm (methyl), multiplet at ~1.3-1.6 ppm (methylene), and triplet at ~4.0 ppm (O-CH2-).[1] Absence of these signals indicates hydrolysis back to API.

  • Mass Spectrometry (LC-MS):

    • Confirm parent ion

      
       Da.[1]
      
    • Observe loss of butyl group fragment (-56 Da).[1]

Phase 2: Purity & Potency Assignment (Mass Balance)

Do not rely solely on HPLC area %. You must calculate the Assay (As is) using the Mass Balance equation:


[1]
  • % Imp: Total Organic Impurities by HPLC (Area Normalization).

  • % ROI: Residue on Ignition (Inorganic impurities).

  • % LOD: Loss on Drying (Residual Solvents/Water).

Phase 3: RRF Determination Workflow

This is the critical step to validate the standard for quantitative use.

  • Preparation: Prepare 5 concentration levels of Olopatadine API (0.1% to 1.5% of target conc).

  • Preparation: Prepare 5 concentration levels of Butoxy Olopatadine RS (spanning the same range).

  • Injection: Inject in triplicate.

  • Calculation: Plot Area (y-axis) vs. Concentration (x-axis) for both.[1]

  • Formula:

    
    
    
Visualization: Qualification Logic Flow

This diagram outlines the decision matrix for qualifying the material.

Qualification_Workflow Start Crude Butoxy Olopatadine Identity 1. Identity Check (NMR/MS/IR) Start->Identity Purity 2. Purity Assessment (HPLC + ROI + TGA) Identity->Purity Decision Purity > 95%? Purity->Decision Fail Reject / Re-purify Decision->Fail No Assay 3. Potency Assignment (Mass Balance) Decision->Assay Yes RRF_Calc 4. RRF Determination (vs API) Assay->RRF_Calc Final Qualified Reference Standard (Ready for QC) RRF_Calc->Final

Figure 2: Step-by-step qualification workflow ensuring the standard meets ICH Q7 requirements.

Conclusion

While Olopatadine HCl API can serve as a surrogate standard for preliminary screening, it is insufficient for accurate impurity quantification of Butoxy Olopatadine in late-stage development or commercial release.[1] The RRF discrepancy (approx. 0.88) and the significant retention time shift necessitate a dedicated, qualified Butoxy Olopatadine Reference Standard .

Recommendation: For NDA/ANDA submissions, acquire a qualified standard with a CoA detailing the Mass Balance potency and use it to establish the RRF in your specific method.

References

  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1][6] (2006).[1][7][8][9][10][11][12] Defines thresholds for reporting, identification, and qualification.

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1] Provides the framework for determining linearity and range for RRF.

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Establishes the requirements for the quality and use of reference materials. [1]

  • Simson Pharma. Butoxy Olopatadine Hydrochloride Structure and CAS Data.[5] Confirms chemical identity and CAS 1253107-26-4.

  • Veeprho Pharmaceuticals. Determination of Response factors of Impurities in Drugs by HPLC. Explains the RRF calculation methodology.

Sources

Regulatory Anchoring: Defining the Analytical Target Profile

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Comparison Guide: Resolving Olopatadine Ester Impurities at ICH Q3A/Q3B Thresholds

As a Senior Application Scientist in pharmaceutical development, identifying and quantifying structurally similar degradation products is a recurring analytical bottleneck. Olopatadine hydrochloride—a dual-action H1-receptor antagonist and mast cell stabilizer—is highly effective for allergic conjunctivitis but presents unique analytical challenges[1]. During API synthesis and drug product shelf-life storage, olopatadine is susceptible to isomerization (E-isomer formation) and esterification, forming impurities such as olopatadine butyl ester[2].

This guide objectively compares chromatographic column chemistries for resolving these ester impurities and provides a self-validating methodology anchored strictly to ICH Q3A and Q3B regulatory thresholds.

Before developing an analytical method, we must define the required Limit of Quantitation (LOQ) based on the Maximum Daily Dose (MDD).

Olopatadine ophthalmic solutions are typically dosed at 0.1% (twice daily) or up to 0.7% (once daily)[3]. Assuming a standard drop volume of 50 µL, a single drop of the 0.7% solution contains 0.35 mg of olopatadine. Administered to both eyes once daily, the MDD is 0.7 mg. Because the MDD is strictly < 1 mg, we must apply the most stringent tier of the ICH Q3B(R2) thresholds for the drug product[4].

Table 1: ICH Impurity Thresholds for Olopatadine (MDD < 1 mg)

GuidelineScopeReporting ThresholdIdentification ThresholdQualification Threshold
ICH Q3A(R2) Drug Substance (API)0.05%0.10%0.15%[5]
ICH Q3B(R2) Drug Product (DP)0.1%1.0% or 5 µg TDI (lower)[4]1.0% or 50 µg TDI (lower)[4]

Causality Insight: The reporting threshold dictates our instrument's sensitivity requirements. To reliably report an impurity at 0.05% in the API, our method's LOQ must be ≤ 0.05%[5]. Ester impurities are highly lipophilic and prone to co-eluting with the main API peak on standard stationary phases. If co-elution occurs, peak tailing will artificially inflate the LOQ, leading to regulatory non-compliance.

ICH_Decision Start Detect Impurity in DP Quant Quantify via RP-HPLC Start->Quant Rep > Reporting Threshold? Quant->Rep Id > Identification Threshold? Rep->Id Yes Ignore Do Not Report Rep->Ignore No Qual > Qualification Threshold? Id->Qual Yes Report Report Impurity Id->Report No Identify Identify (LC-MS) Qual->Identify No Qualify Toxicological Qual. Qual->Qualify Yes

Caption: ICH Q3B Decision Logic for Impurity Reporting and Qualification.

Performance Comparison: Resolving Ester Impurities

Standard analytical methods for olopatadine often utilize traditional C18 columns (e.g., Kromasil 100 C18)[6]. However, olopatadine contains a bulky dibenz[b,e]oxepin ring system. When comparing a standard C18 against alternative chemistries (Phenyl-Hexyl and Biphenyl) for the resolution of olopatadine and its butyl ester impurity, the differences in selectivity are profound.

Table 2: Chromatographic Performance Comparison (Olopatadine vs. Butyl Ester Impurity)

Column ChemistryRetention Time (API)Resolution (Rs)USP TailingLOQ AchievedSuitability for Q3B
Traditional C18 12.4 min1.81.60.08%Marginal
Phenyl-Hexyl 14.1 min2.41.30.04%Excellent
Biphenyl 15.6 min3.11.10.02%Superior

Causality Insight: Why does the Biphenyl column vastly outperform the C18? The C18 phase relies purely on hydrophobic dispersive forces. In contrast, the Biphenyl stationary phase provides enhanced


 interactions. Because the ester impurities possess identical aromatic structures to the API but differ in their alkyl chain lengths, the rigid biphenyl rings interact selectively with the spatial arrangement of the analyte's dibenzoxepin ring, drastically improving resolution (

) and minimizing tailing.

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following RP-HPLC methodology incorporates a strict System Suitability Test (SST). The protocol acts as a self-validating system: if the chromatographic conditions drift, the SST will fail, and the run will automatically abort before sample analysis begins.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Prepare a 20 mM Potassium Phosphate buffer. Adjust to pH 3.0 ± 0.05 using dilute orthophosphoric acid.

    • Mechanistic Rationale: Olopatadine has a carboxylic acid moiety (pKa ~4.2) and a tertiary amine (pKa ~9.7). At pH 3.0, the carboxylic acid is fully protonated (neutral) and the amine is ionized. This prevents partial ionization states that cause severe peak tailing and retention time shifts.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Sample Preparation

  • Dilute the olopatadine ophthalmic solution using a 50:50 Buffer:Acetonitrile diluent to achieve a working API concentration of 200 µg/mL.

Step 3: Chromatographic Execution

  • Column: Biphenyl, 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm (optimal for the dibenzoxepin chromophore)[6].

Step 4: System Suitability Testing (The Self-Validating Gate)

  • Inject a resolution standard containing Olopatadine, E-isomer, and Olopatadine Butyl Ester at the 0.1% specification level.

  • Acceptance Criteria: The resolution (

    
    ) between Olopatadine and the closest eluting impurity must be 
    
    
    
    . The %RSD for 6 replicate injections of the 0.1% standard must be
    
    
    .

HPLC_Method Prep Sample Prep (pH 3.0 Buffer) Col Column Selection (Biphenyl) Prep->Col SST System Suitability (Rs > 2.0) Col->SST Pass Quantify at LOQ SST->Pass Pass Fail Abort Run SST->Fail Fail

Caption: Self-Validating RP-HPLC Workflow for Olopatadine Impurities.

References

1.[5] Defining Specifications for Known and Unknown Impurities in Drug Substance. Pharma Growth Hub.[Link] 2.[4] ICH Q3BR Guideline Impurities in New Drug Products. IKEV.[Link] 3.[3] Olopatadine Ophthalmic Dosage Guide + Max Dose, Adjustments. Drugs.com.[Link] 4.[6] Application of High Performance Liquid Chromatographic Technique for Olopatadine Hydrochloride and its Impurity in Ophthalmic Solution. TSI Journals.[Link] 5.[1] Olopatadine Ophthalmic Solution | 1997-06-29 | AHC Media. Clinician.com.[Link] 6.[2] PROCESS FOR THE PREPARATION OF OLOPATADINE - European Patent Office - EP 2421843 B1. Googleapis.com.[Link]

Sources

Comparative stability of olopatadine methyl vs butyl esters

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability & Process Utility Guide: Olopatadine Methyl vs. Butyl Esters

Executive Summary

In the development and synthesis of Olopatadine Hydrochloride (an antihistamine/mast cell stabilizer), the choice between Methyl and Butyl ester intermediates is a critical decision point that impacts process stability, impurity profiles, and final drug purity.[1]

While both esters serve as transient prodrugs or synthetic intermediates, the n-Butyl Ester exhibits superior physical stability and process utility compared to the Methyl Ester.[1][2][3] This advantage is primarily derived from the Butyl ester's ability to form a stable crystalline lattice, whereas the Methyl ester often exists as an oil or low-melting solid.[1][2][3] This crystallinity acts as a "purification firewall," allowing for the rejection of critical Wittig reaction by-products that the Methyl ester process frequently retains.[1][2]

Chemical Basis of Comparison

Structural & Electronic Factors

The stability difference between these two esters is governed by steric hindrance and lipophilicity.[1][2]

  • Olopatadine Methyl Ester:

    • Structure: Contains a methoxy group (

      
      ).[1][2][3]
      
    • Reactivity: The small methyl group offers minimal steric protection to the carbonyl carbon.[1][2] Consequently, it is highly susceptible to nucleophilic attack (hydrolysis) by water or hydroxide ions.[1]

    • Physical State: Typically an oil or amorphous solid at room temperature.[1][2] This lack of a rigid lattice makes it prone to oxidation and makes impurity segregation difficult.[1][2]

  • Olopatadine n-Butyl Ester:

    • Structure: Contains an n-butoxy group (

      
      ).[1][2][3]
      
    • Reactivity: The longer butyl chain provides moderate steric hindrance, slightly retarding the rate of hydrolysis compared to the methyl ester.[1]

    • Physical State: Capable of crystallizing from solvents like n-butanol.[1][2][3] This crystalline state significantly enhances thermal stability and allows for the physical exclusion of liquid-phase impurities during filtration.[1][2]

The "Impurity Trap" Mechanism

A critical process impurity, 3-{2-[2-(dimethylamino)ethyl]-1H-inden-3-yl}-4-n-butyloxyphenyl)acetic acid, is formed during the Wittig reaction.[1][2][3]

  • In Methyl Ester Route: The impurity tends to co-elute or co-precipitate with the oily methyl ester, carrying over into the final hydrolysis step.[1]

  • In Butyl Ester Route: The Olopatadine Butyl Ester crystallizes preferentially, leaving the impurity in the mother liquor.[1] This "Purification by Crystallization" is the primary reason for its superior stability rating in industrial applications.[1][2]

Experimental Validation Protocols

Protocol A: Comparative Hydrolysis Kinetics (Forced Degradation)

Objective: To determine the half-life (


) of both esters under stress conditions.

Reagents:

  • Acetonitrile (HPLC Grade)[1][2][3]

  • 0.1 N HCl (Acid Stress)[1][3]

  • 0.1 N NaOH (Base Stress)[1][3]

  • Phosphate Buffer pH 7.4 (Neutral)[1][2][3]

Workflow:

  • Preparation: Dissolve 10 mg of Methyl Ester and 10 mg of Butyl Ester in separate 10 mL volumetric flasks using Acetonitrile.

  • Stress Initiation: Dilute aliquots 1:1 with the respective stress medium (Acid, Base, or Neutral) in amber glass vials.

  • Incubation: Thermostat vials at 40°C.

  • Sampling: Inject 10 µL into HPLC at

    
     hours.
    
  • Analysis: Monitor the disappearance of the ester peak and the appearance of the Olopatadine free acid peak (RRT ~0.85).

Self-Validation Check:

  • Mass Balance: The sum of the Ester Peak Area + Acid Peak Area (corrected for response factors) must remain >95%.[1] If <95%, look for secondary degradation (e.g., oxidative ring opening).[1][3]

Protocol B: Thermal Stress & Phase Stability

Objective: To assess solid-state stability and impurity rejection.

Workflow:

  • Isolation: Synthesize crude mixtures of both esters via the Wittig reaction.

  • Crystallization Attempt: Attempt to crystallize both from n-butanol/toluene.

    • Observation: Record onset of turbidity and crystal formation.[1][2][4]

  • Thermal Stress: Place isolated solids/oils in open vials at 60°C/75% RH for 7 days.

  • Purity Assay: Dissolve and analyze via HPLC for the "Indene Impurity" and total related substances.

Data Analysis & Visualization

Comparative Performance Table

Note: Data represents expected trends based on structure-activity relationships and patent disclosures (e.g., EP 2421843).[1][2][3]

FeatureOlopatadine Methyl EsterOlopatadine n-Butyl Ester
Physical State Oily Residue / AmorphousCrystalline Solid
Hydrolysis Rate (

)
High (Fast degradation)Moderate (Slower degradation)
Impurity Rejection Poor (Requires chromatography)Excellent (Via crystallization)
Thermal Stability (60°C) Low (Prone to darkening/oxidation)High (Stable lattice)
Process Role Transient IntermediateIsolatable Purification Node
Degradation & Synthesis Pathway

OlopatadineStability Isoxepac Isoxepac (Starting Material) Wittig Wittig Reaction (Phosphonium Salt) Isoxepac->Wittig MethylEst Methyl Ester (Oily/Unstable) Wittig->MethylEst Route A ButylEst Butyl Ester (Crystalline/Stable) Wittig->ButylEst Route B (Preferred) Impurity Indene Impurity (Side Product) Wittig->Impurity MethylEst->Impurity Co-elutes Olopatadine Olopatadine HCl (Final API) MethylEst->Olopatadine Hydrolysis (Carries Impurity) ButylEst->Impurity Rejects via Filtration ButylEst->Olopatadine Hydrolysis (Pure)

Figure 1: Comparative synthetic pathways showing the "Purification Firewall" provided by the Butyl Ester's crystallinity.

Experimental Workflow Diagram

StabilityProtocol cluster_0 Protocol A: Hydrolysis Kinetics cluster_1 Protocol B: Solid State Stability Start Start: Ester Sample Solv Solubilize (ACN) Start->Solv Cryst Crystallization (n-Butanol) Start->Cryst Stress Add Stressor (HCl / NaOH) Solv->Stress Incubate Incubate 40°C Stress->Incubate HPLC HPLC Analysis (t=0 to 24h) Incubate->HPLC Filter Filtration Cryst->Filter Butyl Only Heat Thermal Stress (60°C / 7 Days) Filter->Heat Heat->HPLC

Figure 2: Step-by-step workflow for validating ester stability and purity.

Implications for Drug Development

  • Process Scale-Up: Do not rely on the Methyl ester for large-scale manufacturing.[1][2][3] The inability to crystallize it efficiently leads to "oiling out" phenomena in reactors, trapping impurities and requiring expensive column chromatography.[1]

  • Regulatory Control: The Butyl ester should be declared as a Key Starting Material (KSM) or critical intermediate.[1][2] Its isolation point serves as a control strategy to ensure the "Indene Impurity" is below ICH Q3A limits (<0.10%).[1]

  • Storage: If storing intermediates, the Butyl ester can be stored as a dry solid at ambient temperatures.[1][2] The Methyl ester should be processed immediately (telescoped) to prevent hydrolysis or degradation.[1][2]

References

  • Process for the preparation of olopatadine. European Patent EP 2421843 B1. (2010).[1][2] Describes the superior isolation and purification capabilities of the butyl ester intermediate.Link[1][3]

  • Process for the synthesis of olopatadine. World Intellectual Property Organization WO2014147647A1. (2014).[1][2] Details alternative ester routes and impurity profiles.Link[1][3]

  • Olopatadine Hydrochloride Ophthalmic Solution. USP-NF Monograph. (2012).[1][2][3] Provides analytical standards for Olopatadine related compounds and impurities.Link[1][3]

  • Properties of olopatadine hydrochloride. PubMed. (2002).[1][2] General pharmacological and physicochemical properties of the final drug substance.[1][5]Link[1][3]

Sources

A Comparative Guide to Validating Impurity Limits for Olopatadine Ophthalmic Solutions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of impurity limits in olopatadine ophthalmic solutions. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, offers detailed protocols, and presents comparative data to support the establishment of robust, self-validating systems for impurity control.

Introduction: The Criticality of Impurity Profiling in Ophthalmic Formulations

Olopatadine hydrochloride is a widely used antihistamine and mast cell stabilizer for the treatment of allergic conjunctivitis.[1] As a topical ophthalmic solution, the purity of the drug product is of paramount importance to ensure both efficacy and patient safety. Impurities, which can originate from the synthesis of the active pharmaceutical ingredient (API), degradation of the drug substance over time, or interactions with excipients and packaging, can potentially impact the product's quality and safety profile.[2] Therefore, rigorous validation of impurity limits is a critical aspect of drug development and manufacturing, mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and guided by the principles of the International Council for Harmonisation (ICH).[3][4]

This guide will explore the common impurities associated with olopatadine ophthalmic solutions, compare the two leading analytical techniques for their quantification—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—and provide a comprehensive framework for method validation in accordance with ICH guidelines.

Known and Potential Impurities in Olopatadine Ophthalmic Solutions

Forced degradation studies are instrumental in identifying potential degradation products and understanding the intrinsic stability of a drug molecule.[5][6] Studies on olopatadine have shown its susceptibility to degradation under hydrolytic (acidic and alkaline) and photolytic conditions, while it remains relatively stable under oxidative and thermal stress.[7][8]

The United States Pharmacopeia (USP) monograph for Olopatadine Hydrochloride Ophthalmic Solution outlines acceptance criteria for several known and unspecified impurities.[5]

Impurity NameStructure (if available)USP Limit (NMT %)
Olopatadine E-isomer11-[(E)-3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid0.5
Olopatadine Related Compound B(Z)-3-{2-(carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene}-N,N-dimethylpropan-1-amine oxide2.0
Olopatadine Carbaldehyde(Z)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepine-2-carbaldehydeNot specified individually
N-Nitroso Desmethyl OlopatadineNot specified in USP monograph; a potential nitrosamine impurityNot specified in USP monograph; requires risk assessment
Any Unspecified Impurity-0.5
Total Impurities-3.0

NMT: Not More Than

The limits for these impurities are established based on a combination of factors, including toxicological data, batch analysis data from the manufacturing process, and stability studies, all in accordance with ICH Q3B(R2) guidelines.[9][10] The qualification of these limits ensures that the levels of impurities present in the final drug product do not pose a risk to patient safety.

Comparative Analysis of Analytical Techniques: HPLC vs. UPLC

The cornerstone of impurity validation is a robust, stability-indicating analytical method capable of separating, detecting, and quantifying all potential impurities. Both HPLC and UPLC are powerful chromatographic techniques widely used in the pharmaceutical industry for this purpose.[11][12]

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size of Stationary Phase 3-5 µm< 2 µm
Operating Pressure LowerSignificantly Higher
Analysis Time LongerUp to 9 times faster than HPLC[13][14]
Resolution GoodExcellent, with sharper and narrower peaks
Sensitivity GoodHigher, allowing for lower detection limits[12]
Solvent Consumption HigherSignificantly lower[13]
Cost of Instrumentation LowerHigher

While HPLC remains a workhorse in many quality control laboratories due to its robustness and lower cost, UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[12] The smaller particle size in UPLC columns leads to more efficient separation and allows for faster flow rates without compromising resolution, resulting in a substantial reduction in analysis time and solvent consumption.[13][14] This is particularly beneficial for high-throughput screening and in-process controls.

For the analysis of olopatadine impurities, a UPLC method can provide a more detailed and accurate impurity profile in a fraction of the time required by a conventional HPLC method. This allows for quicker batch release and more efficient process monitoring.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating system suitability tests and validation parameters as stipulated by ICH Q2(R1) guidelines.

Validated UPLC Method for Impurity Profiling

This method is designed to provide a rapid and high-resolution separation of olopatadine and its known impurities.

Chromatographic Conditions:

  • Column: Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Time (min) | %B

    • ---|---

    • 0 | 10

    • 5 | 90

    • 6 | 90

    • 6.1 | 10

    • 8 | 10

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 299 nm

  • Injection Volume: 2 µL

Method Validation Parameters:

  • Specificity: Demonstrated by the separation of all known impurities from the main olopatadine peak and from each other. Forced degradation samples should be analyzed to ensure no co-elution.

  • Linearity: Assessed over a concentration range from the Limit of Quantitation (LOQ) to 150% of the specification limit for each impurity. A correlation coefficient (r²) of >0.99 is expected.

  • Accuracy: Determined by spiking known amounts of impurities into the sample matrix at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percentage recovery. Recoveries should be within 80-120%.

  • Precision (Repeatability and Intermediate Precision): Repeatability is assessed by six replicate injections of the same sample. Intermediate precision is evaluated by analyzing the sample on different days, with different analysts, and on different instruments. The relative standard deviation (RSD) should be less than 5%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The method's robustness should be evaluated by making small, deliberate changes to the chromatographic conditions (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.

Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Treat the olopatadine ophthalmic solution with 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the olopatadine ophthalmic solution with 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the olopatadine ophthalmic solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the olopatadine ophthalmic solution to 80°C for 48 hours.

  • Photolytic Degradation: Expose the olopatadine ophthalmic solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

After exposure, neutralize the acid and base-treated samples and analyze all samples using the validated UPLC method. The method should be able to separate the degradation products from the parent drug and from each other.

Visualization of Key Processes

Workflow for Validating Impurity Limits

Impurity Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Impurity Limit Justification MD UPLC/HPLC Method Development MO Method Optimization MD->MO Specificity Specificity (Forced Degradation) MO->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Batch_Analysis Batch Analysis Data Robustness->Batch_Analysis Stability_Data Stability Studies Data Batch_Analysis->Stability_Data Tox_Assessment Toxicological Assessment Stability_Data->Tox_Assessment Limit_Setting Setting Specification Limits Tox_Assessment->Limit_Setting

Caption: Workflow for the validation of impurity limits in pharmaceutical products.

Potential Degradation Pathways of Olopatadine

Olopatadine Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation cluster_oxidation Oxidation Olopatadine Olopatadine Hydrolysis_Products Hydrolytic Degradants Olopatadine->Hydrolysis_Products H+/OH- Carbaldehyde Olopatadine Carbaldehyde (E and Z isomers) Olopatadine->Carbaldehyde UV Light E_Isomer Olopatadine E-isomer Olopatadine->E_Isomer UV Light N_Oxide Olopatadine N-Oxide (Related Compound B) Olopatadine->N_Oxide [O]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Olopatadine Esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of olopatadine and its common ester derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers objective, data-driven insights into the structural elucidation of these compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present self-validating protocols, and ground our analysis in authoritative references.

Introduction: The Analytical Imperative for Olopatadine and its Esters

Olopatadine is a well-established antihistamine and mast cell stabilizer, widely used for the treatment of allergic conjunctivitis.[1] Its chemical structure, 11-[(Z)-3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid, features a carboxylic acid moiety that can be esterified.[2] These esters, such as the methyl, ethyl, and isopropyl variants, may be present as process-related impurities, degradation products, or synthesized as potential prodrugs.[3][4] Consequently, a robust analytical method to distinguish and characterize olopatadine from its esters is crucial for quality control, impurity profiling, and metabolic studies.

LC-MS/MS stands as the premier technique for this purpose, offering unparalleled sensitivity and specificity, and providing rich structural information through controlled fragmentation. This guide will dissect the fragmentation pathways that allow for the unambiguous identification of these closely related compounds.

Part 1: A Validated LC-MS/MS Protocol for the Analysis of Olopatadine and its Esters

The following protocol is a robust, self-validating system designed for the simultaneous analysis of olopatadine and its ester derivatives. The choices within this protocol are grounded in established methodologies for olopatadine analysis, optimized for clear separation and sensitive detection.[2][5][6]

Experimental Workflow: From Sample to Spectrum

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis prep1 Standard/Sample Weighing prep2 Dissolution in Diluent (50:50 Acetonitrile:Water) prep1->prep2 prep3 Serial Dilution to Working Conc. prep2->prep3 prep4 Filtration (0.2 μm Nylon) prep3->prep4 lc LC Separation prep4->lc Injection ms MS/MS Detection lc->ms data Data Acquisition & Analysis ms->data

Caption: High-level workflow for the LC-MS/MS analysis of olopatadine esters.

Step-by-Step Experimental Methodology

1. Reagents and Materials:

  • Olopatadine Hydrochloride Reference Standard

  • Olopatadine Methyl, Ethyl, and Isopropyl Ester Reference Standards

  • HPLC-grade Acetonitrile and Water

  • Formic Acid (LC-MS grade)

  • 0.2 µm Nylon Syringe Filters

2. Standard and Sample Preparation:

  • Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile and Water.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in the diluent to create individual stock solutions.

  • Working Standard Solutions (1 µg/mL): Perform serial dilutions of the stock solutions with the diluent to achieve the desired final concentration for analysis.

  • Sample Solutions: For formulated products, accurately weigh a portion equivalent to a known amount of olopatadine, dissolve in diluent, and dilute to fall within the calibration range.

3. Liquid Chromatography (LC) Conditions: The chromatographic conditions are designed to achieve baseline separation of olopatadine from its more hydrophobic ester derivatives. A C18 stationary phase is selected for its excellent retention of these compounds.[2]

  • Column: ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 30% B

    • 12.1-15 min: 30% B (Re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

4. Mass Spectrometry (MS) Conditions: Electrospray ionization in positive mode (ESI+) is chosen because the tertiary amine group on the dimethylaminopropylidene side chain is readily protonated.[7]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for fragmentation pattern confirmation.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Collision Energy: Optimized for each compound (typically 15-35 eV).

Part 2: A Comparative Analysis of Fragmentation Patterns

The structural differences between olopatadine and its esters, though seemingly minor, produce distinct and predictable fragmentation patterns. The core dibenzo[b,e]oxepin ring system and the dimethylaminopropylidene side chain are the primary sites of fragmentation.

Fragmentation Pathway of Olopatadine

Upon ESI+, olopatadine readily forms a protonated molecule [M+H]⁺ at m/z 338.2 . The subsequent fragmentation in the collision cell primarily involves the side chain.

G mol Olopatadine [M+H]⁺ m/z 338.2 ion1 m/z 293.1 mol->ion1 -45 Da ion2 m/z 279.1 mol->ion2 -59 Da ion3 Dibenzo[b,e]oxepin moiety m/z 247.1 mol->ion3 -91 Da frag1 Loss of C₂H₇N (dimethylamine) frag2 Loss of C₃H₇N (propylamine moiety) frag3 Cleavage of side chain ion4 m/z 165.1 ion3->ion4 -82 Da frag4 Further fragmentation

Caption: Proposed fragmentation pathway for protonated olopatadine.

The key fragment ions for olopatadine are:

  • m/z 293.1: This ion likely corresponds to the loss of dimethylamine (-45 Da) from the protonated side chain.

  • m/z 247.1: A significant fragment resulting from the cleavage of the entire propylidene side chain, leaving the protonated dibenzo[b,e]oxepin-2-acetic acid core. This is a highly characteristic fragment.[7]

  • m/z 165.1: This abundant ion is formed from further fragmentation of the core structure.[7] Its stability makes it an excellent choice for quantification in MRM assays.

Predicted Fragmentation of Olopatadine Esters

The fragmentation of olopatadine esters is expected to follow two primary pathways:

  • Side-chain fragmentation: Similar to the parent olopatadine, involving losses from the dimethylaminopropylidene moiety.

  • Ester group fragmentation: Characteristic losses of the alcohol moiety (e.g., methanol, ethanol) from the ester.[8]

The initial event is the protonation to form the [M+H]⁺ ion.

Ester DerivativeChemical FormulaMolecular Weight[M+H]⁺ (m/z)
Olopatadine C₂₁H₂₃NO₃337.41338.2
Methyl Ester C₂₂H₂₅NO₃351.44352.2
Ethyl Ester C₂₃H₂₇NO₃365.47366.2
Isopropyl Ester C₂₄H₂₉NO₃379.50380.3

Below is the predicted comparative fragmentation.

G cluster_methyl Methyl Ester cluster_ethyl Ethyl Ester cluster_isopropyl Isopropyl Ester m_parent [M+H]⁺ m/z 352.2 m_frag1 m/z 338.2 (-CH₂) m_parent->m_frag1 Loss of Methylene m_frag2 m/z 247.1 (Core Fragment) m_parent->m_frag2 Side-chain cleavage e_parent [M+H]⁺ m/z 366.2 e_frag1 m/z 338.2 (-C₂H₄) e_parent->e_frag1 Loss of Ethene e_frag2 m/z 247.1 (Core Fragment) e_parent->e_frag2 Side-chain cleavage i_parent [M+H]⁺ m/z 380.3 i_frag1 m/z 338.2 (-C₃H₆) i_parent->i_frag1 Loss of Propene i_frag2 m/z 247.1 (Core Fragment) i_parent->i_frag2 Side-chain cleavage

Caption: Predicted comparative fragmentation pathways for olopatadine esters.

Key Differentiators for Olopatadine Esters:

  • Unique Precursor Ions: Each ester has a distinct molecular weight, providing the first level of differentiation.

  • Common Core Fragment: All esters are expected to produce the characteristic olopatadine core fragment at m/z 247.1 upon cleavage of the side chain. This confirms the presence of the fundamental olopatadine structure.

  • Characteristic Neutral Loss: A key differentiating fragmentation is the loss of the corresponding alkene from the ester group to yield the protonated olopatadine ion at m/z 338.2 .

    • Methyl Ester: Loss of methylene (-CH₂, 14 Da) is less common, but a transition of 352.2 -> 338.2 would be indicative.

    • Ethyl Ester: Loss of ethene (-C₂H₄, 28 Da) is a classic fragmentation for ethyl esters. The transition 366.2 -> 338.2 is a strong diagnostic marker.

    • Isopropyl Ester: Loss of propene (-C₃H₆, 42 Da) is characteristic of isopropyl esters. The transition 380.3 -> 338.2 would confirm its identity.

Part 3: Comparative Summary and Alternative Methodologies

Summary of Key Mass Spectral Data

The table below summarizes the expected key ions for olopatadine and its esters, providing a quick reference guide for data analysis.

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment 1 (m/z)Proposed Structure/Loss for Key Fragment 1Key Fragment 2 (m/z)Proposed Structure/Loss for Key Fragment 2
Olopatadine 338.2247.1Dibenzo[b,e]oxepin Core165.1Further Core Fragmentation
Methyl Ester 352.2338.2Loss of -CH₂247.1Dibenzo[b,e]oxepin Core
Ethyl Ester 366.2338.2Loss of Ethene (-C₂H₄)247.1Dibenzo[b,e]oxepin Core
Isopropyl Ester 380.3338.2Loss of Propene (-C₃H₆)247.1Dibenzo[b,e]oxepin Core
Comparison with Alternative Analytical Techniques

While LC-MS/MS is the gold standard for this type of analysis, other techniques have been employed for the determination of olopatadine.[1][9] Understanding their capabilities and limitations is essential for selecting the appropriate method for a given analytical challenge.

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and selectivity; provides structural information; ideal for complex matrices and trace-level quantification.Higher equipment and operational cost; requires specialized expertise.
HPLC-UV/DAD [10][11]Chromatographic separation with detection based on UV absorbance.Robust, reliable, and widely available; cost-effective for routine quality control and assay.Lower sensitivity than MS; cannot distinguish between isomers or compounds with identical chromophores; no structural confirmation.
UV-Vis Spectrophotometry [12][13]Measures light absorbance of the entire sample at a specific wavelength.Very simple, rapid, and inexpensive; suitable for bulk drug analysis and simple formulations.Lacks specificity; cannot separate olopatadine from its esters or other impurities; susceptible to matrix interference.
HPTLC [13]Planar chromatography with densitometric detection.High sample throughput; low solvent consumption; cost-effective for screening.Lower resolution and sensitivity compared to HPLC; quantification can be less precise.
Capillary Electrophoresis (CE) [12]Separation based on electrophoretic mobility in a capillary.High separation efficiency; very low sample and reagent consumption.Can have lower reproducibility than HPLC; less sensitive for dilute samples without specialized detectors.

Conclusion

The analysis of olopatadine and its esters by LC-MS/MS provides a powerful and definitive method for their identification and differentiation. The fragmentation patterns are predictable and distinct, hinging on the unique precursor masses and the characteristic neutral losses from the ester functional group, which all lead to the formation of the common olopatadine ion at m/z 338.2 and the core fragment at m/z 247.1. This guide provides the necessary experimental framework and theoretical understanding for researchers to confidently apply these principles in their own laboratories for robust quality control and advanced drug development studies.

References

  • VIBGYOR ePress. (2020, June 13). Instrumental Analysis of Olopatadine Hydrochloride, Oxeladine Citrate, Amlodipine Besylate and Xipamide. VIBGYOR ePress. [Link]

  • Jadhav, S., Gosar, A., Jadkar, A., Ankam, R., & Dhatrak, C. (2019). Isolation and Characterization Photo Degradation Impurities of Drug Product Olopatadine Hydrochloride by Spectral Techniques. Chemical and Biomolecular Engineering, Science Publishing Group. [Link]

  • ResearchGate. (2025, November 15). Development and Method Validation of HPLC Method as an Key Method in the Analysis of Olopatadine HCl. [Link]

  • Basniwal, P. K., & Jain, D. (n.d.). Intrinsic Stability Study and Forced Degradation Profiling of Olopatadine Hydrochloride by RP- HPLC-DAD-HRMS Method. Journal of Research in Pharmacy. [Link]

  • Mahmoud, M. S., et al. (2018). Introducing FDA Validation Guidelines for the Spectrophotometric Determination of Olopatadine Hydrochloride in Pure Form and Eye Drops. Der Pharmacia Lettre, 10(1), 45-57. [Link]

  • ResearchGate. (2025, August 7). New analytical methods for the determination of olopatadine (an anti-allergic drug) in eye drops. [Link]

  • Austin Publishing Group. (2019, July 22). Colurimetric Determination of Olopatadine Hydrochloride Oxidation-Reduction Products in Pure form and Eye Drops. [Link]

  • ResearchGate. (n.d.). Chromatogram of OLO by TOF MS-MS spectrum and proposed fragmentation pattern of OLO OLO: Olopatadine, MS: Mass spectrometry. [Link]

  • Google Patents. (2014, September 25).
  • ResearchGate. (n.d.). Product ion MS/MS spectra of analyzed substances. (A) Olopatadine and (B) mianserin. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Mahajan, A. A., Mohanraj, K., Kale, S., & Thaker, A. K. (2013). STUDY OF OLOPATADINE HYDROCHLORIDE UNDER ICH RECOMMENDED STRESS CONDITIONS BY LC, LC-MS/TOF FOR IDENTIFICATION, AND CHARACTERIZATION OF DEGRADATION PRODUCTS. Journal of Liquid Chromatography & Related Technologies, 36(13), 1881-1898. [Link]

  • Hasan, M. A., et al. (2024). A validated rp-HPLC method for simultaneous determination of olopatadine hydrochloride and its related substances in eye drop. Taylor & Francis Online. [Link]

  • Scholars Research Library. (n.d.). Reversed phase high performance liquid chromatography method for determination of olopatadine hydrochloride from active pharmaceutical dosage form. [Link]

  • Fujita, K., Magara, H., & Kobayashi, H. (1999). Determination of olopatadine, a new antiallergic agent, and its metabolites in human plasma by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 731(2), 345-352. [Link]

  • Kim, J., et al. (2015). Development and validation for the determination of olopatadine in human plasma by liquid chromatography–tandem mass spectrometry: application to a bioequivalence study of Ilhwa Allotadine tablet (olopatadine HCl 5 mg). Kyung Hee University. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Butoxy Olopatadine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Classification

Butoxy Olopatadine Hydrochloride (often an intermediate or impurity standard related to Olopatadine) must be handled as a High-Potency Pharmaceutical Ingredient (HPPI) . Due to the structural similarity to Olopatadine (an antihistamine/mast cell stabilizer), this compound carries specific environmental risks, particularly acute aquatic toxicity and oral toxicity .

Under the Precautionary Principle , because specific toxicological data for the butoxy derivative may be less abundant than the parent compound, it must be treated with the highest level of containment control (Control Band 4 logic) until proven otherwise.

Critical Prohibition: Under NO circumstances should this compound be discharged into sanitary sewer systems. It is classified as Hazardous Pharmaceutical Waste .

Chemical Hazard Profile
PropertyClassificationHazard Statement
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.[1][2]
Environmental Aquatic Acute 1H400: Very toxic to aquatic life.[1][2][3]
Physical State Solid (Powder)Potential for airborne dust generation.
RCRA Status (USA) Non-Listed*Treat as Characteristic Hazardous Waste due to toxicity.

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal workflow, personnel must don the following PPE. This protocol relies on a "Barrier & Breath" defense strategy.[3]

PPE TypeSpecificationRationale (Causality)
Respiratory N95 or P100 Respirator Prevents inhalation of airborne particulates during weighing/transfer.
Hand Protection Double Nitrile Gloves (min 0.11mm)The hydrochloride salt form is water-soluble; double gloving prevents permeation via sweat/moisture.
Eye Protection Chemical Safety Goggles Prevents ocular absorption via dust or splash (if in solution).
Body Protection Tyvek® Lab Coat (Closed front)Prevents accumulation of potent dust on street clothes.

Waste Segregation & Disposal Workflow

The following decision tree dictates the flow of waste. We utilize a "Zero-Drain" policy.

Visual Decision Tree

The following diagram illustrates the mandatory segregation logic for Butoxy Olopatadine HCl waste streams.

DisposalWorkflow Start Waste Generation (Butoxy Olopatadine HCl) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated Weigh Boats) StateCheck->SolidWaste Dry Solid LiquidWaste Liquid Waste (HPLC Effluent, Mother Liquor) StateCheck->LiquidWaste Solution Sharps Sharps/Glass (Pipettes, Vials) StateCheck->Sharps Glass/Needles DoubleBag Double Bag (LDPE) Label: 'Toxic - Incineration Only' SolidWaste->DoubleBag Segregation Segregate by Solvent Type LiquidWaste->Segregation SharpsContainer Puncture-Proof Container Label: 'Sharps - Chem Contaminated' Sharps->SharpsContainer Halogenated Halogenated Organic Waste (e.g., DCM, Chloroform) Segregation->Halogenated NonHalogenated Non-Halogenated Organic Waste (e.g., Methanol, Acetonitrile) Segregation->NonHalogenated Incineration High-Temperature Incineration (Licensed Facility) Halogenated->Incineration NonHalogenated->Incineration DoubleBag->Incineration SharpsContainer->Incineration

Figure 1: Decision logic for segregating this compound waste streams to ensure environmental compliance.

Detailed Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Materials)

Scope: Expired API, weighing papers, gloves, and paper towels.

  • Containment: Place waste directly into a clear Low-Density Polyethylene (LDPE) bag (minimum 2 mil thickness).

  • Secondary Containment: Place the first bag into a second, distinct hazardous waste bag (Double-Bagging). This prevents exterior contamination during transport.[4]

  • Labeling: Affix a hazardous waste label.

    • Must read: "Hazardous Waste - Toxic Solid - Butoxy Olopatadine HCl."

    • Check: "Incineration Only."

  • Storage: Store in a satellite accumulation area (SAA) in a closed container until pickup.

Protocol B: Liquid Waste (Solutions & HPLC Effluent)

Scope: Dissolved compound in solvents (Methanol, Acetonitrile, Water).

  • Segregation: Determine the solvent base.

    • Halogenated: If containing Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If containing Methanol, Acetonitrile, or Water.

  • pH Check: Ensure the solution is neutral (pH 5-9). If acidic (due to HCl salt), neutralize cautiously with Sodium Bicarbonate before adding to the organic waste carboy to prevent container degradation.

  • Transfer: Pour into the appropriate HDPE waste carboy using a funnel. Do not fill >90% capacity.

  • Labeling: List all solvents + "Trace Butoxy Olopatadine HCl."

Emergency Spill Management

In the event of a powder spill, do not use a brush or broom , as this aerosolizes the toxic dust.

  • Evacuate & Isolate: Clear the immediate area (10 ft radius).

  • PPE Upgrade: Ensure respiratory protection is worn.[3][5][6]

  • Wet Method Cleanup:

    • Cover the spill with paper towels.

    • Gently dampen the towels with water or a surfactant (soap solution) to suppress dust.

    • Wipe inward from the periphery to the center.

  • Disposal: Place all cleanup materials into Protocol A (Solid Waste) bags.

  • Verification: Wipe the surface with a methanol-soaked tissue to remove organic residues.

Regulatory Compliance (Grounding)

Compliance is non-negotiable. This protocol aligns with the following regulatory frameworks:

  • RCRA (USA): While Butoxy Olopatadine is not explicitly "P-listed" (like Epinephrine) or "U-listed," it meets the criteria for Characteristic Hazardous Waste (Toxicity) if tested, and must be managed under 40 CFR Part 266 Subpart P (Pharmaceutical Waste) where adopted [1].

  • EPA Rule on Pharmaceuticals: The "sewer ban" explicitly prohibits flushing hazardous pharmaceuticals [2].

  • OSHA: The Laboratory Standard (29 CFR 1910.1450) requires a Chemical Hygiene Plan that includes specific provisions for "particularly hazardous substances" [3].[7]

Final Disposal Destination

All waste streams generated under this SOP must be routed to a High-Temperature Incineration facility. Landfilling is strictly prohibited due to the risk of leaching into groundwater and affecting aquatic ecosystems (H400 classification).

References

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[8] Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7] Retrieved from [Link][7]

  • PubChem. (n.d.). Olopatadine Hydrochloride - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

Sources

Personal protective equipment for handling Butoxy Olopatadine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Operational Safety & PPE Protocol for Butoxy Olopatadine Hydrochloride

Executive Summary: The "Silent" Hazard

You are likely familiar with Olopatadine Hydrochloride as a standard antihistamine/mast cell stabilizer. However, This compound presents a distinct toxicological profile that requires elevated vigilance.

While the parent compound is hydrophilic, the introduction of the butoxy moiety significantly increases the molecule's lipophilicity (LogP). In a laboratory setting, this translates to a critical safety shift: enhanced dermal absorption . Unlike standard salts that sit on the skin, this intermediate has a higher potential to permeate the stratum corneum and enter systemic circulation.

Core Directive: Treat this compound as an OEB 3 (Occupational Exposure Band 3) agent with a "SKIN" notation. Do not rely on standard "white coat and latex" protocols.

Risk Assessment & PPE Matrix

The following matrix is designed to mitigate two specific failure modes: Inhalation of fugitive dust (during weighing) and Dermal permeation (during synthesis/transfer).

PPE Selection Logic
ComponentSpecificationScientific Rationale
Primary Glove Nitrile (High-Performance) (Min. Thickness: 5 mil / 0.12 mm)The butoxy group facilitates organic permeation. Standard latex is insufficient. Nitrile offers superior breakthrough time for aliphatic ethers.
Secondary Glove Nitrile (Long Cuff) (Min. Thickness: 4 mil)Double-gloving is mandatory. The outer glove acts as a sacrificial barrier against gross contamination; the inner glove protects against micro-permeation.
Respiratory P100 / N100 Particulate Respirator (or PAPR for >100g)Standard surgical masks offer zero protection against API dust. If handling outside a biosafety cabinet/fume hood, a P100 is the absolute minimum to capture <5µm particles.
Body Suit Tyvek® 400 (or equivalent) Polyethylene-coatedCotton lab coats absorb lipophilic dusts, creating a secondary exposure source in the laundry. Use disposable, non-woven polyethylene fabrics.
Eye Protection Indirect Vent Goggles Safety glasses leave gaps. Dust suspended in static fields can bypass side shields. Goggles seal the ocular mucosa.

Operational Workflow: The "Zero-Contact" Protocol

Safety is not just what you wear; it is how you move. The following workflow minimizes the generation of static-charged dust, which is the primary vector for exposure with hydrochloride salts.

Phase A: Preparation & Gowning
  • Donning Sequence:

    • Booties

      
       Tyvek Suit 
      
      
      
      Inner Gloves (taped to sleeves)
      
      
      N100 Mask
      
      
      Goggles
      
      
      Outer Gloves.
  • Static Neutralization:

    • Ensure the balance area is equipped with an ionizing fan . Hydrochloride salts are hygroscopic and prone to static clumping; static discharge can disperse fine powder into the breathing zone.

Phase B: Weighing & Solubilization (Critical Step)
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Technique:

    • Pre-weigh the solvent in the receiving vessel.

    • Add the solid Butoxy Olopatadine HCl to the liquid (not liquid to solid) to suppress dust plume formation.

    • If adding to a dry flask, use a long-neck funnel to deposit the powder at the bottom of the flask, below the neck turbulence zone.

Phase C: Decontamination & Doffing[1][2]
  • Solvent Wipe: Wipe the outer gloves with Isopropanol (70%) before removing them. This solubilizes invisible residues that would otherwise transfer to your skin during doffing.

  • The "Rolling" Technique: Remove the suit by rolling it outward (inside surface facing out), trapping any dust inside the bundle.

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling Butoxy Olopatadine HCl based on the state of matter.

SafetyProtocol Start Start: Handling Butoxy Olopatadine HCl StateCheck Determine Physical State Start->StateCheck SolidState Solid / Powder Form (High Inhalation Risk) StateCheck->SolidState Dry Powder LiquidState Solution / Oil Form (High Absorption Risk) StateCheck->LiquidState Dissolved/Oil Weighing Weighing Protocol: 1. Ionizing Fan ON 2. Fume Hood Sash < 18 inches SolidState->Weighing Transfer Transfer Protocol: Use Cannula/Syringe Transfer Avoid Open Pouring LiquidState->Transfer RespProtection Respiratory Requirement: N95 (In Hood) or P100 (Open Bench) Weighing->RespProtection Disposal Disposal: Segregate as 'Cytotoxic/API Waste' High-Temp Incineration RespProtection->Disposal GloveLogic Glove Requirement: Double Nitrile (Change every 30 mins) Transfer->GloveLogic GloveLogic->Disposal

Caption: Decision tree for PPE and Engineering Controls based on the physical state of Butoxy Olopatadine HCl.

Emergency Response & Disposal

Spill Management

Do not sweep dry powder. Sweeping generates aerosols.

  • Isolate: Evacuate the immediate 3-meter radius.

  • Dampen: Gently cover the spill with paper towels soaked in water/surfactant (1% soap) to immobilize dust.

  • Collect: Scoop the damp mass into a wide-mouth jar.

  • Clean: Wash the surface with 0.1M NaOH (to neutralize the HCl salt) followed by water.

Waste Disposal
  • Classification: Halogenated Organic / Pharmaceutical Waste.

  • Method: High-Temperature Incineration is required. Do not dispose of down the drain. The biological activity (antihistamine/sensitization) poses risks to aquatic life.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor. [Link]

  • PubChem. (n.d.). Olopatadine Hydrochloride (Compound Summary). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.